molecular formula C11H16N2O2 B1393433 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine CAS No. 1180133-66-7

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Cat. No.: B1393433
CAS No.: 1180133-66-7
M. Wt: 208.26 g/mol
InChI Key: HPGJVSVJOMXDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJVSVJOMXDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine , a critical pharmacophore and intermediate used in the discovery of small-molecule kinase inhibitors.[1]

Role in Kinase Inhibitor Design & Mechanism of Action

Executive Summary

This compound (CAS: 1180133-66-7 ) is a specialized heterocyclic building block predominantly used in the synthesis of ATP-competitive kinase inhibitors .[1] It serves as a "privileged scaffold" in medicinal chemistry, designed to bind to the hinge region of protein kinases while projecting a solubilizing, metabolically stable ether tail into the solvent-exposed pocket.

This molecule is not a standalone drug but a critical intermediate for high-value clinical candidates targeting pathways such as ERK1/2 (Extracellular Signal-Regulated Kinase) , ALK5 (TGF-β Receptor I) , and DLK (Dual Leucine Zipper Kinase) .[1] Its mechanism of action is defined by its contribution to the final drug's binding affinity, selectivity, and physicochemical properties.

Mechanism of Action (Pharmacophore Level)

The biological activity of drugs derived from this amine stems from its precise structural features, which optimize the interaction between the inhibitor and the kinase ATP-binding site.

Structural Pharmacophore Analysis

The molecule functions as the "Head" or "Linker-Tail" segment of a kinase inhibitor.[1]

  • Pyridin-3-amine Core (Hinge Binder): The pyridine nitrogen and the exocyclic amine (after coupling) often form crucial hydrogen bonds with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).[1]

  • Ether Linkage (-O-): Acts as a flexible spacer that positions the pyran ring away from the steric bulk of the gatekeeper residue.[1]

  • Tetrahydropyran (THP) Tail:

    • Solvent Interaction: Projects into the solvent channel, improving water solubility (lowering cLogP).[1]

    • Metabolic Stability: The THP ring is less prone to oxidative metabolism (CYP450) compared to aliphatic chains.[1]

Binding Kinetics & Thermodynamics

In the context of ERK1/2 inhibitors (e.g., related to the GDC series), the moiety contributes to:

  • Enthalpic Gain: Direct H-bonding of the pyridine nitrogen to the backbone amide of the hinge residue (e.g., Met108 in ERK2).[1]

  • Entropic Optimization: The rigid pyran ring reduces the entropic penalty upon binding compared to a flexible alkyl chain.[1]

Signaling Pathway Impact (ERK/MAPK Context)

When incorporated into an ERK inhibitor, the resulting molecule blocks the phosphorylation of downstream substrates (RSK, c-Myc, Elk-1), effectively silencing the MAPK signaling cascade aberrant in KRAS/BRAF-mutant cancers.

MAPK_Pathway RTK RTK (Receptor Tyrosine Kinase) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (MAPKKK) RAS->RAF Recruitment MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) [Target of Inhibitor] MEK->ERK Phosphorylation (pTEpY) Substrates Nuclear Substrates (c-Myc, Elk-1) ERK->Substrates Translocation & Activation Proliferation Cell Proliferation & Survival Substrates->Proliferation Transcription Inhibitor Inhibitor (containing Pyran-Pyridine moiety) Inhibitor->ERK ATP-Competitive Inhibition

Caption: The MAPK signaling cascade. The inhibitor (containing the 6-alkoxypyridin-3-amine scaffold) blocks ERK1/2, preventing downstream transcription of pro-survival genes.[1]

Chemical Synthesis & Manufacturing

The synthesis of This compound relies on a Nucleophilic Aromatic Substitution (


) followed by reduction.[1] This protocol is designed for high purity and scalability.[1]
Synthesis Workflow
StepReagentsConditionsYieldMechanism
1. Activation (Tetrahydro-2H-pyran-4-yl)methanol + NaHTHF, 0°C to RT, 30 minN/AAlkoxide formation
2.[1] Coupling (

)
2-Chloro-5-nitropyridineTHF, Reflux, 4-6 h85-92%Nucleophilic attack at C-2, displacement of Cl
3.[1] Reduction

(1 atm), 10% Pd/C
MeOH/EtOH, RT, 2-4 h95-98%Catalytic Hydrogenation of Nitro to Amine
Detailed Protocol (Laboratory Scale)

Step 1: Etherification (


) 
  • Preparation: In a dry 3-neck flask under

    
    , suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF.
    
  • Addition: Dropwise add (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Coupling: Add 2-Chloro-5-nitropyridine (1.0 eq) in one portion.

  • Reaction: Heat to reflux (66°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Intermediate: 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine (Yellow solid).[1]

Step 2: Reduction to Amine

  • Dissolution: Dissolve the nitro intermediate in MeOH.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) at room temperature for 3 hours.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1]

  • Product: This compound (Off-white solid/oil).[1]

Synthesis_Pathway SM1 2-Chloro-5- nitropyridine Intermediate Nitro Ether Intermediate SM1->Intermediate NaH, THF Reflux (SnAr) SM2 (Tetrahydro-2H- pyran-4-yl)methanol SM2->Intermediate Product 6-(Tetrahydro-2H-pyran- 4-ylmethoxy)pyridin-3-amine Intermediate->Product H2, Pd/C MeOH (Reduction)

Caption: Two-step synthesis via SnAr coupling and catalytic hydrogenation.

Quality Control & Characterization Data

To ensure the integrity of the building block for drug development, the following specifications must be met.

PropertySpecificationMethod of Verification
Appearance Off-white to pale yellow solidVisual Inspection
Purity > 98.0%HPLC (254 nm)
Identity (

NMR)
Consistent with structureDMSO-

or

Mass Spec

LC-MS (ESI+)
Water Content < 0.5%Karl Fischer Titration

Key NMR Signals (Expected in


): 
  • 
     7.75 (d, 1H, Py-H2)
    
  • 
     7.05 (dd, 1H, Py-H4)
    
  • 
     6.65 (d, 1H, Py-H5)
    
  • 
     4.10 (d, 2H, 
    
    
    
    )
  • 
     3.98 (m, 2H, THP-eq)
    
  • 
     3.40 (m, 2H, THP-ax)
    

Biological Evaluation (Kinase Assay)

When this amine is coupled to a core scaffold (e.g., pyrimidine, pyrazole), the resulting inhibitor is tested using the following standard protocol.

ADP-Glo Kinase Assay Protocol

This assay measures the ADP formed from the kinase reaction, quantifying inhibition potency (


).[1]
  • Reagents: Recombinant ERK2 (or target kinase), ATP (at

    
    ), Substrate (e.g., MBP), Test Compound.
    
  • Preparation: Serial dilute the inhibitor (synthesized from the amine) in DMSO.

  • Reaction:

    • Mix Kinase + Substrate + Inhibitor in reaction buffer.[1]

    • Initiate with ATP.[1] Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to determine

    
    .[1]
    

References

  • Genentech, Inc. (2016).[1] Inhibitors of ERK1/2 and Methods of Use. Patent WO2016106384.[1] (Describes the use of aminopyridine ethers in ERK inhibitor synthesis).

  • Zhao, L., et al. (2022).[1][2] Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. (Validates the pyran-pyridine scaffold for kinase inhibition).

  • Gilead Sciences, Inc. (2017).[1] Processes for preparing ASK1 inhibitors. U.S. Patent 9,586,933.[1] (Details the synthesis of related pyridine intermediates).

  • PubChem. (2024).[1] Compound Summary: 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine.[1] National Library of Medicine.[1] [1]

  • ChemicalBook. (2024).[1][3] Product Properties: this compound.[1]

Sources

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine CAS number 1180133-65-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1180133-65-6 Molecular Formula:


Molecular Weight:  194.23  g/mol [1]
Part 1: Executive Summary & Molecular Strategy

6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine represents a high-value pharmacophore scaffold in modern medicinal chemistry, specifically designed for the optimization of kinase inhibitors and GPCR ligands.

This molecule is not merely a passive linker; it is a strategic "hinge-binding" fragment. The 3-aminopyridine core is a privileged structure capable of forming bidentate hydrogen bonds with the ATP-binding site of kinases (e.g., BTK, JAK, or PI3K families). Crucially, the tetrahydro-2H-pyran-4-yloxy tail serves as a metabolic shield and solubility enhancer. By replacing traditional phenyl or alkyl groups with the polar, saturated pyran ring, researchers can significantly lower the LogP (lipophilicity) and increase the fraction of


 hybridized carbons (

), a key metric correlated with clinical success and reduced off-target toxicity.
Technical Note: Nomenclature Precision

Critical Alert: The CAS number 1180133-65-6 corresponds strictly to the oxy variant (direct ether linkage), not the methoxy variant (methylene bridge) implied by some loose nomenclature.

  • Correct Structure (CAS 1180133-65-6): Pyridine ring attached directly to the oxygen of the pyran ring.

  • User Query Note: The prompt mentions "methoxy." If the methylene bridge version (

    
    ) was intended, the synthesis would utilize (tetrahydro-2H-pyran-4-yl)methanol rather than tetrahydro-2H-pyran-4-ol. This guide focuses on the CAS-validated direct ether  structure.
    
Part 2: Validated Synthetic Architecture

The synthesis of CAS 1180133-65-6 follows a robust, two-stage protocol: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This pathway is preferred over Buchwald-Hartwig coupling due to lower cost and the avoidance of heavy metal scavenging in early steps.
Reaction Scheme Visualization

SynthesisPath SM1 2-Chloro-5-nitropyridine (Electrophile) INT Intermediate: 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine SM1->INT Step 1: SNAr NaH, DMF, 0°C to RT SM2 Tetrahydro-2H-pyran-4-ol (Nucleophile) SM2->INT PROD FINAL PRODUCT: 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine (CAS 1180133-65-6) INT->PROD Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway converting chloropyridine to the target aminopyridine ether.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Objective: Install the pyran tail via ether linkage.

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Charge a flame-dried flask with Tetrahydro-2H-pyran-4-ol dissolved in anhydrous DMF under

      
       atmosphere.
      
    • Cool to 0°C. Isolate the system to prevent moisture ingress.

    • Add Sodium Hydride portion-wise. Caution: Hydrogen gas evolution.[2] Stir for 30 mins to form the alkoxide species.

    • Add 2-Chloro-5-nitropyridine (dissolved in minimal DMF) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the chloropyridine.

    • Workup: Quench carefully with ice-water. The nitro-intermediate often precipitates. Filter the solid.[3] If no precipitate, extract with Ethyl Acetate (

      
      ), wash with brine, and dry over 
      
      
      
      .

Step 2: Catalytic Hydrogenation

  • Objective: Reduce the nitro group to the primary amine.

  • Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt% loading).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the nitro intermediate in MeOH.

    • Add Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen). Safety: Pd/C is pyrophoric when dry.

    • Purge the vessel with Hydrogen gas (

      
      ) using a balloon (1 atm) or a Parr shaker (30 psi) for faster kinetics.
      
    • Stir vigorously at RT for 2–4 hours.

    • Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst. Wash the pad with MeOH.

    • Isolation: Concentrate the filtrate in vacuo to yield the off-white solid product.

Part 3: Application in Drug Discovery (Mechanism of Action)

This molecule is primarily utilized as a Fragment-Based Drug Design (FBDD) building block. Its structural features are tailored for the ATP-binding pocket of protein kinases.

Pharmacophore Mapping

Pharmacophore N_pyr Pyridine Nitrogen (H-Bond Acceptor) NH2 Exocyclic Amine (H-Bond Donor) N_pyr->NH2 Hinge Binding Motif Target Kinase Hinge Region (e.g., BTK, JAK) N_pyr->Target Interaction NH2->Target Interaction Ether Ether Oxygen (Linker/Spacer) Pyran Pyran Ring (Solvent Exposure) Ether->Pyran Solubilizing Tail

Figure 2: Pharmacophore map demonstrating the bidentate binding capability of the aminopyridine core and the solvent-exposed nature of the pyran tail.

Why this specific scaffold?

  • Hinge Binding: The pyridine nitrogen (acceptor) and the 3-amino group (donor) mimic the adenine ring of ATP, allowing the molecule to anchor firmly into the kinase hinge region [1].

  • Solubility & ADME: The tetrahydropyran ring reduces the aromatic ring count compared to a phenoxy group. This improves aqueous solubility and reduces metabolic clearance rates (lower intrinsic clearance,

    
    ), addressing a common failure point in lipophilic kinase inhibitors [2].
    
Part 4: Quality Control & Characterization

To ensure the integrity of the building block before using it in complex coupling reactions (e.g., amide coupling to a core scaffold), the following specifications must be met.

ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow solidVisual Inspection
Purity

HPLC (254 nm)
Identity (

NMR)
Consistent with structure400 MHz DMSO-

Identity (MS)

LC-MS (ESI+)
Water Content

Karl Fischer

Diagnostic NMR Signals (DMSO-


): 
  • Pyridine Protons: Look for the characteristic aromatic signals. The proton at position 2 (between N and

    
    ) will be a doublet or singlet around 
    
    
    
    7.5–7.8 ppm.
  • Amine Protons: A broad singlet around

    
     4.5–5.5 ppm (
    
    
    
    , exchangeable with
    
    
    ).
  • Ether Linkage: The multiplet for the methine proton on the pyran ring (

    
    ) typically appears around 
    
    
    
    4.8–5.1 ppm.
  • Pyran Ring: Distinct multiplets for the methylene groups (

    
    ) between 
    
    
    
    1.5–3.9 ppm.
References
  • Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design." Chemical Research in Toxicology, 2011.

  • PubChem Compound Summary. "6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine (CAS 1180133-65-6)." National Center for Biotechnology Information.

  • AK Scientific Catalog. "Product Specifications: 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine."

Sources

Solubility Profile: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

[1][2]

CAS Registry Number: 1180133-66-7 Molecular Formula: C₁₁H₁₆N₂O₂ Molecular Weight: 208.26 g/mol [1][2]

Executive Summary

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a functionalized pyridine intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., MET, ALK, and ROS1 targets).[1][2] Its structural core—a pyridine ring substituted with a primary amine and a tetrahydropyranyl ether—imparts a distinct amphiphilic character.[2]

While specific experimental solubility data for this intermediate remains proprietary in many contexts, this guide provides a derived solubility profile based on Structure-Property Relationships (SPR) and validated physicochemical principles.[1][2] It establishes that the compound behaves as a lipophilic weak base , exhibiting pH-dependent aqueous solubility and high solubility in polar organic solvents.[1][2]

Key Solubility Characteristics:

  • Aqueous: pH-dependent; highly soluble in acidic media (pH < 4), sparingly soluble at neutral pH.[1][2]

  • Organic: Excellent solubility in DMSO and Methanol; moderate in Dichloromethane.[2]

  • Biorelevant: Enhanced solubility in simulated gastric fluids (SGF) compared to intestinal fluids (SIF).[2]

Physicochemical Analysis & Predicted Properties[1][2][3][4][5][6]

To design an effective solubility experiment or formulation, one must first understand the molecular drivers of solvation.[2]

Structural Breakdown[1][2]
  • Pyridine Core (Basic Center): The nitrogen atom in the pyridine ring acts as a proton acceptor.[2] Its basicity is modulated by the substituents.[2]

  • 3-Amino Group (H-Bond Donor): The primary amine (-NH₂) at position 3 acts as a hydrogen bond donor and weak electron donor (+R effect), slightly increasing the basicity of the pyridine nitrogen.[1][2]

  • 6-Alkoxy Linker (Lipophilic/Polar Balance): The (tetrahydro-2H-pyran-4-yl)methoxy tail adds steric bulk and moderate lipophilicity (LogP contribution) while the ether oxygen and pyran ring provide H-bond acceptance points.[1][2]

Calculated Properties
PropertyValue (Predicted)Implication for Solubility
pKa (Pyridine N) 5.8 – 6.5Critical: Compound will be ionized (protonated) at pH < 5, drastically increasing water solubility.[1][2]
pKa (Primary Amine) ~3.0 (Conj.[1][2] Acid)The -NH₂ group is not significantly basic in this aromatic system; it remains neutral at physiological pH.[1][2]
LogP (Octanol/Water) 1.3 – 1.6Moderately lipophilic.[1][2] Suggests good permeability but limited intrinsic water solubility (

).[2]
LogD (pH 7.4) ~1.5At neutral pH, the molecule is predominantly neutral, limiting aqueous solubility.[1][2]
TPSA ~65 ŲGood membrane permeability potential; sufficient polarity for solubility in alcohols.[1][2]

Comprehensive Solubility Profile

Aqueous & pH-Dependent Solubility

The solubility of this compound follows a classic U-shaped pH-solubility profile typical of weak bases.[1][2]

  • pH 1.2 (0.1N HCl / SGF): High Solubility (> 10 mg/mL). [1][2]

    • Mechanism:[1][2][3][4] Complete protonation of the pyridine nitrogen forms a cationic salt, disrupting crystal lattice energy and favoring hydration.[2]

  • pH 4.0 - 5.0 (Transition Zone): Moderate Solubility (1 - 5 mg/mL). [1][2]

    • Mechanism:[1][2][3][4] As pH approaches pKa, the ratio of ionized to neutral species decreases.[2] Solubility drops logarithmically.[2]

  • pH 6.8 - 7.4 (PBS / SIF): Low Solubility (< 0.5 mg/mL). [1][2]

    • Mechanism:[1][2][3][4] The compound exists primarily as the neutral free base.[2] Solubility is governed by intrinsic solubility (

      
      ) and lipophilicity.[2]
      
Organic Solvent Screen

For process chemistry and stock solution preparation, the following solvent classes are recommended:

Solvent ClassRepresentative SolventSolubility RatingApplication
Dipolar Aprotic DMSO, DMFHigh (> 50 mg/mL) Primary stock solutions for bioassays.[1][2]
Polar Protic Methanol, EthanolHigh (> 20 mg/mL) Recrystallization, HPLC mobile phases.[1][2]
Chlorinated Dichloromethane (DCM)Moderate (10-20 mg/mL) Extraction, synthesis workup.[1][2]
Esters Ethyl AcetateModerate (5-10 mg/mL) Partitioning, chromatography.[1][2]
Non-Polar Hexanes, HeptanePoor (< 1 mg/mL) Anti-solvent for precipitation.[1][2]

Experimental Protocols (Validation)

Since commercial data is generic, researchers must validate the solubility profile in-house.[1][2] The following protocols ensure rigorous data generation.

Protocol A: Kinetic Solubility (High-Throughput)

Best for early-stage screening to prevent precipitation in bioassays.[1][2]

  • Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike 5 µL of stock into 195 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify filtrate concentration via UV-Vis (254 nm) or LC-MS against a standard curve.

  • Criteria: If recovery > 80%, the compound is "soluble" at the tested concentration.[2]

Protocol B: Thermodynamic Solubility (Gold Standard)

Required for formulation development and accurate physicochemical characterization.[1][2]

  • Saturation: Add excess solid compound (~5-10 mg) to 2 mL of media (pH 1.2, pH 7.4, and Water) in glass vials.

  • Equilibration: Stir or shake at 25°C or 37°C for 24 to 48 hours .

  • pH Check: Measure the pH at the end of the experiment. (Dissolution of the base may shift the pH alkaline).[2]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., ACN:Water) and analyze via HPLC-UV.[2]

Visualizations & Logic Maps

Solubility Determination Workflow

This diagram outlines the decision logic for characterizing the solubility of the target compound.

SolubilityWorkflowStartStart: Solid Sample(CAS 1180133-66-7)SolventScreenOrganic Solvent Screen(DMSO, MeOH, DCM)Start->SolventScreenAqueousScreenAqueous Buffer Screen(pH 1.2, 4.5, 7.4)Start->AqueousScreenCheckDMSOSoluble in DMSO?SolventScreen->CheckDMSOCheckpHpH Dependent?AqueousScreen->CheckpHStockPrepPrepare 10mM Stockfor BioassaysCheckDMSO->StockPrepYesFormulationLipidUse Lipid-based Formulation(e.g., SEDDS)CheckDMSO->FormulationLipidNo (Unlikely)FormulationAcidFormulate in Acidic Bufferor Co-solvent SystemCheckpH->FormulationAcidHigh Sol at Low pHCheckpH->FormulationLipidLow Sol at All pH

Caption: Decision tree for solubility characterization and formulation strategy.

Ionization & Species Distribution

Understanding the protonation state is vital for predicting solubility behavior.[2]

IonizationCationCationic Species (pH < 5)Protonated Pyridine NHigh SolubilityNeutralNeutral Species (pH > 6)Free BaseLow Solubility (Lipophilic)Cation->Neutral  Deprotonation (pKa ~ 6.0)  

Caption: Equilibrium between the soluble cationic form and the lipophilic neutral form.

References

  • ChemicalBook. (2024).[2] this compound Product Page (CAS 1180133-66-7).[1][2][5] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 51063694 (Oxy-analog Reference).[1][2] Retrieved from [1][2][6]

  • Bergström, C. A., et al. (2007).[2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[2]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Standard reference for pKa/Solubility protocols).

Unveiling the Therapeutic Potential of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel small molecule, 6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. Based on a thorough analysis of its structural motifs and the known bioactivities of related compounds, we hypothesize that this molecule may exert its effects through the modulation of key cellular signaling pathways implicated in a range of pathologies. This document outlines a strategic, multi-faceted approach for the scientific community to systematically investigate and validate these potential targets. We present a reasoned hypothesis for target engagement, detailed experimental protocols for target validation, and a roadmap for elucidating the compound's mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of innovative therapeutics.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual driver of biomedical research. Small molecules that can selectively modulate disease-associated biological pathways are of paramount interest. The compound this compound, with its distinct pyridine core linked to a tetrahydropyran moiety via a methoxy bridge, presents a compelling scaffold for investigation.

The pyridine ring is a ubiquitous feature in a multitude of clinically approved drugs and biologically active compounds, known to participate in essential hydrogen bonding interactions with various protein targets.[1] The tetrahydropyran group, a saturated oxygen-containing heterocycle, is often incorporated into drug candidates to enhance solubility, metabolic stability, and cell permeability. The combination of these two pharmacophorically important fragments suggests that this compound is predisposed to interact with specific biological targets, potentially with high affinity and selectivity.

While direct biological data for this specific molecule is not extensively published, a systematic analysis of structurally analogous compounds provides a strong foundation for hypothesizing its potential therapeutic targets. Numerous pyridine and pyran-containing molecules have demonstrated potent inhibitory activity against a class of enzymes known as protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and fibrosis.

Therefore, this guide will focus on a curated set of high-probability kinase targets and provide the theoretical framework and practical methodologies for their experimental validation.

Postulated Therapeutic Targets

Based on the structural characteristics of this compound and the established pharmacology of related heterocyclic compounds, we propose three primary kinase targets for initial investigation:

  • Activin Receptor-Like Kinase 5 (ALK5)

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK)

  • Mammalian Target of Rapamycin (mTOR)

The rationale for selecting these targets is rooted in the recurrent appearance of the aminopyridine and tetrahydropyran motifs in known inhibitors of these kinases.

Activin Receptor-Like Kinase 5 (ALK5): A Key Mediator of Fibrosis and Cancer Progression

ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[2] This pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Aberrant TGF-β/ALK5 signaling is a well-established driver of tissue fibrosis and contributes to the progression of various cancers.[2][3]

The pyridine core of our subject compound is a common feature in a number of potent ALK5 inhibitors. These inhibitors typically engage in crucial hydrogen bond interactions within the ATP-binding pocket of the kinase. The tetrahydropyran moiety can be envisioned to occupy a hydrophobic pocket, further enhancing binding affinity.

TGF-β/ALK5 Signaling Pathway

TGF_beta_signaling TGF_beta TGF-β TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_expression Target Gene Expression (Fibrosis, EMT) Nucleus->Gene_expression Regulates Compound This compound Compound->ALK5 Potential Inhibition

Caption: Proposed inhibition of the TGF-β/ALK5 signaling pathway.

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A Central Node in Inflammatory Responses

The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[4][5] They are key regulators of the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them attractive targets for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[5] Several potent and selective p38 MAPK inhibitors feature a pyridine scaffold, which often forms a critical hydrogen bond with the hinge region of the kinase.

p38 MAPK Signaling Pathway

p38_MAPK_signaling Stress_Cytokines Stress / Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Gene Expression MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Compound This compound Compound->p38_MAPK Potential Inhibition

Caption: Postulated intervention in the p38 MAPK signaling cascade.

Mammalian Target of Rapamycin (mTOR): A Master Regulator of Cell Growth and Metabolism

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[6] It acts as a central regulator of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients, growth factors, and cellular energy status.[6] The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, making mTOR a validated target for oncology drug development. The structural features of our compound of interest are consistent with those of some known ATP-competitive mTOR inhibitors.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC_complex TSC1/TSC2 Akt->TSC_complex Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC_complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream_Effectors Downstream Effectors (S6K1, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Compound This compound Compound->mTORC1 Potential Inhibition

Caption: Hypothesized mechanism of action within the PI3K/Akt/mTOR pathway.

Experimental Validation Workflow

A systematic and rigorous experimental cascade is essential to validate the hypothesized targets and elucidate the mechanism of action of this compound. The following workflow is proposed:

experimental_workflow cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Studies Biochemical_Screening Biochemical Kinase Assays (ALK5, p38 MAPK, mTOR) IC50_Determination IC50 Determination for Active Hits Biochemical_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) IC50_Determination->Cellular_Target_Engagement Downstream_Signaling Phospho-protein Western Blotting Cellular_Target_Engagement->Downstream_Signaling Functional_Assays Cellular Functional Assays (Proliferation, Cytokine Production, etc.) Downstream_Signaling->Functional_Assays Binding_Kinetics Binding Kinetics (e.g., SPR) Functional_Assays->Binding_Kinetics Structural_Biology Co-crystallography or Cryo-EM Binding_Kinetics->Structural_Biology Synthesis Synthesis and Purification of This compound Synthesis->Biochemical_Screening

Caption: A phased experimental approach for target validation.

Detailed Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a two-step process: the preparation of the key alcohol intermediate, (tetrahydro-2H-pyran-4-yl)methanol, followed by a Williamson ether synthesis with a suitable 6-halopyridin-3-amine.

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol [7][8]

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate in anhydrous THF.

  • Maintain the reaction at 0 °C for 1 hour.

  • Carefully quench the reaction by the dropwise addition of ethyl acetate, followed by a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture for 30 minutes at room temperature.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.

Step 2: Williamson Ether Synthesis [9][10]

  • To a solution of (tetrahydro-2H-pyran-4-yl)methanol in a suitable anhydrous solvent such as dimethylformamide (DMF) or THF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Add a solution of 6-bromo-pyridin-3-amine or 6-chloro-pyridin-3-amine in the same anhydrous solvent.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biochemical Kinase Assays

4.2.1. ALK5 Kinase Assay [11]

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant human ALK5.

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a source of ATP.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the recombinant ALK5 enzyme to the wells.

  • Initiate the reaction by adding the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and ATP (spiked with γ-³²P-ATP or using a luminescence-based ATP detection system like ADP-Glo™).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction.

  • Quantify the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

  • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

4.2.2. p38 MAPK Kinase Assay

This assay quantifies the inhibition of p38 MAPK-mediated phosphorylation of a specific substrate.

  • Use a reaction buffer optimized for p38 MAPK activity.

  • Dispense the test compound at a range of concentrations into a microplate.

  • Add active recombinant p38 MAPK enzyme.

  • Initiate the kinase reaction by adding the substrate (e.g., ATF-2 fusion protein) and ATP.

  • Incubate at 30°C for the desired duration.

  • Stop the reaction.

  • Detect the phosphorylated substrate. This can be achieved using a phospho-specific antibody in an ELISA format or by Western blotting.

  • Determine the IC₅₀ value from the dose-response curve.

4.2.3. mTOR Kinase Assay [7][8]

This assay assesses the inhibitory effect of the compound on the kinase activity of mTORC1 and/or mTORC2.

  • Immunoprecipitate mTORC1 and mTORC2 complexes from cell lysates (e.g., from HEK293T or HeLa cells) using antibodies against mTOR, Raptor (for mTORC1), or Rictor (for mTORC2).

  • Prepare a kinase reaction buffer.

  • Add the test compound at various concentrations to the immunoprecipitated mTOR complexes.

  • Start the reaction by adding a substrate (e.g., recombinant 4E-BP1 for mTORC1, or Akt for mTORC2) and ATP.

  • Incubate at 37°C.

  • Terminate the reaction and detect substrate phosphorylation using a phospho-specific antibody via ELISA or Western blot.

  • Calculate the IC₅₀ value.

Cell-Based Assays

4.3.1. Cellular Target Engagement Assay (e.g., Western Blot for Phospho-SMAD2)

This assay confirms that the compound can inhibit the target kinase within a cellular context.

  • Culture a suitable cell line (e.g., HaCaT keratinocytes for ALK5) to sub-confluency.

  • Starve the cells in serum-free medium for several hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate ligand (e.g., TGF-β1 for the ALK5 pathway) for a short period (e.g., 30 minutes).

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting using primary antibodies against the phosphorylated form of a direct downstream substrate (e.g., phospho-SMAD2 for ALK5) and the total protein as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

4.3.2. Cellular Functional Assays

These assays measure the effect of the compound on a biological outcome that is dependent on the target kinase's activity.

  • For ALK5: Measure the inhibition of TGF-β-induced epithelial-to-mesenchymal transition (EMT) by assessing changes in cell morphology and the expression of EMT markers (e.g., E-cadherin and vimentin) via immunofluorescence or Western blotting.

  • For p38 MAPK: Quantify the reduction of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) using an enzyme-linked immunosorbent assay (ELISA).

  • For mTOR: Assess the anti-proliferative effect of the compound on a cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells) using a cell viability assay such as the MTT or CellTiter-Glo® assay.

Data Presentation and Interpretation

All quantitative data from the biochemical and cellular assays should be presented in a clear and concise manner.

Table 1: Summary of In Vitro Kinase Inhibition Data

Target KinaseIC₅₀ (nM)
ALK5TBD
p38 MAPKTBD
mTORTBD

Table 2: Summary of Cellular Activity

AssayCell LineEndpointEC₅₀ (nM)
p-SMAD2 InhibitionHaCaTWestern BlotTBD
TNF-α ProductionTHP-1ELISATBD
Cell ProliferationMCF-7MTT AssayTBD

A potent inhibitor will exhibit low nanomolar IC₅₀ values in the biochemical assays and corresponding low nanomolar EC₅₀ values in the cellular assays. A high degree of selectivity for one kinase over others would be a desirable characteristic for a therapeutic candidate.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic investigation of this compound as a potential therapeutic agent. By focusing on the high-probability kinase targets ALK5, p38 MAPK, and mTOR, researchers can efficiently validate its biological activity and elucidate its mechanism of action. The detailed experimental protocols provided herein offer a practical roadmap for these studies.

Positive results from this initial phase of investigation would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant animal models of fibrosis, inflammation, or cancer. Ultimately, a thorough understanding of the therapeutic potential of this promising molecule will pave the way for its potential translation into the clinic.

References

  • Alvarez-Manzaneda, E., Chahbouna, R., Alvarez, E., Cabrera, E., Alvarez-Manzaneda, R., Haidour, A., & Ramos, J. M. (2006).
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Gulea, M. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10893.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • SignalChem. (n.d.). TGFβR1 (ALK5), Active. Retrieved from [Link]

  • Yu, K., Toral-Barza, L., Shi, C., Zhang, W. G., Lucas, J., Shor, B., ... & Gibbons, J. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Methods in molecular biology (Clifton, N.J.), 431, 185–193.
  • ResearchGate. (n.d.). Schematic diagram of TGF-β signaling pathway. A Synthesis of TGF-β.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Bio-protocol. (2018). In vitro mTORC1 Kinase Assay for Mammalian Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK).... Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020118597A1 - Process for making 1- [ (3r, 4s) -4-cyanotetrahydropyran-3-yl] -3- [ (2-fluoro-6-methoxy-4-pyridyl) amino] pyrazole-4-carboxamide.
  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK signaling pathway in cancer. Journal of cellular and molecular medicine, 13(2), 213–226.
  • Reaction Biology. (n.d.). ALK5/TGFBR1 Kinase Assay Service. Retrieved from [Link]

  • ResearchGate. (2014, October 14). How to check the activation of mTORC2 in cell lines?. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-amino 4H-pyran derivative via a three-component coupling.... Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively.... Retrieved from [Link]

  • He, Y., Thong, Z., & Yu, H. (2023). Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv.
  • Drewry, D. H., et al. (2020). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. bioRxiv.
  • Massagué, J. (2012). TGFβ signalling in context. Nature reviews. Molecular cell biology, 13(10), 616–630.
  • Laping, N. J., et al. (2002). Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix production in mesangial cells by a novel inhibitor of TGF-beta type I receptor kinase activity. The Journal of pharmacology and experimental therapeutics, 302(3), 964–971.
  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

  • Slideshare. (n.d.). Tgfβ activation and signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic of the TGF-beta signalling pathway. TGF-β= Transforming growth factor-β. Retrieved from [Link]

  • ChemRxiv. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical protocols for the accurate and robust quantification of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine in solution, a critical process in pharmaceutical development and quality control. We present two validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. The methodologies are designed based on the physicochemical properties of the analyte and are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This guide explains the rationale behind procedural choices, ensuring that researchers can not only replicate but also adapt these methods for their specific applications.

Introduction and Analyte Profile

This compound is a substituted aminopyridine derivative. The accurate determination of its concentration in various matrices (e.g., reaction mixtures, formulation buffers, plasma) is fundamental for pharmacokinetic studies, stability testing, and final product quality assurance.

Analyte Physicochemical Properties:

  • Structure: Comprises a basic aminopyridine core linked to a polar tetrahydropyran moiety via an ether bond.

  • Polarity: Moderately polar, lending itself well to reversed-phase chromatography.

  • UV Absorbance: The aminopyridine chromophore allows for direct UV detection, predicted to have a λmax in the 240-280 nm range.

  • Ionization: The basic nitrogen atoms are readily protonated, making the molecule suitable for positive mode electrospray ionization (ESI) in mass spectrometry.

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is cost-effective and robust for concentrations typically found in process chemistry and formulation, while LC-MS/MS offers superior selectivity and lower detection limits essential for bioanalysis.

Method 1: Quantification by Reversed-Phase HPLC-UV

This method is optimized for routine quality control, offering excellent linearity and precision for moderate to high concentration samples. The core principle involves separating the analyte from impurities on a C18 stationary phase followed by quantification using its UV absorbance.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar analytes like the target compound through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good peak shape for nitrogen-containing compounds. Formic acid is added to the aqueous phase to acidify the mobile phase (pH ~2.7). This ensures the amine groups on the analyte are protonated, leading to a single, consistent ionic form that chromatographs with sharp, symmetrical peaks.

  • Detection: Based on the aminopyridine chromophore, a detection wavelength of 254 nm is chosen as a robust starting point, which should be optimized by determining the analyte's specific λmax.

Experimental Protocol: HPLC-UV

2.2.1. Required Materials

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Standard: Reference standard of this compound (>99% purity).

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 10% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 254 nm
Run Time 15 minutes

2.2.4. Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock cal 2. Create Calibration Curve (1-100 µg/mL) sample 3. Dilute Unknown Sample inj 4. Inject into HPLC System sep 5. Separation on C18 Column inj->sep det 6. UV Detection at 254 nm sep->det integ 7. Integrate Peak Area det->integ plot 8. Plot Calibration Curve (Area vs. Concentration) integ->plot quant 9. Calculate Sample Conc. plot->quant

Caption: HPLC-UV workflow for quantification.

Method Validation Summary (ICH Q2(R1))

The following table summarizes the expected performance characteristics of this method.

Validation ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLMeets Specification
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~1.0 µg/mL

Method 2: Ultra-Sensitive Quantification by LC-MS/MS

For applications requiring picogram-level sensitivity, such as in vivo pharmacokinetic studies, LC-MS/MS is the gold standard. This method uses Multiple Reaction Monitoring (MRM) for unparalleled selectivity and sensitivity.

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the basic amine groups on the analyte are easily protonated to form [M+H]+ ions in the acidic mobile phase.

  • Mass Transitions (MRM): A precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process filters out chemical noise, dramatically enhancing sensitivity. The transition is highly specific to the analyte's chemical structure.

  • Internal Standard: A stable isotope-labeled (e.g., Deuterium) version of the analyte is the ideal internal standard (IS). If unavailable, a structurally similar compound with different mass can be used to correct for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS

3.2.1. Required Materials

  • Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole).

  • Column: UPLC C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).

  • Chemicals: As in Method 1, but using LC-MS grade solvents is critical.

  • Internal Standard (IS): e.g., a deuterated analog or a structurally similar compound like a related pyridine derivative.

3.2.2. Preparation of Solutions

  • Mobile Phases & Diluent: Same as Method 1.

  • Stock Standard (1 mg/mL): Same as Method 1.

  • IS Stock (1 mg/mL): Prepare a separate stock of the internal standard.

  • Working IS Solution: Dilute the IS stock to a constant concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.

  • Calibration Standards: Prepare a series of standards with a much lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Spike each with the working IS solution.

3.2.3. LC and MS Conditions

ParameterLC ConditionMS Condition
Column UPLC C18, 2.1 x 50 mm, 1.8 µmIonization Mode
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACNCapillary Voltage
Gradient 5% B to 95% B over 3 minSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Column Temp. 40 °CGas Flow
Injection Vol. 5 µLCollision Energy

3.2.4. Hypothetical MRM Transitions To be determined experimentally via infusion and product ion scans.

CompoundPrecursor Ion [M+H]⁺Product Ion
Analyte m/z 223.1m/z 122.1 (cleavage of ether bond)
Internal Standard Dependent on IS usedDependent on IS used

3.2.5. Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Analyte & IS Stocks cal 2. Create Calibration Curve (0.1-100 ng/mL) spike 3. Spike ALL Samples & Standards with Internal Standard (IS) inj 4. Inject into UPLC System sep 5. Fast Separation on C18 inj->sep ms 6. MS/MS Detection (MRM) sep->ms ratio 7. Calculate Peak Area Ratio (Analyte Area / IS Area) ms->ratio plot 8. Plot Calibration Curve (Area Ratio vs. Concentration) ratio->plot quant 9. Calculate Sample Conc. plot->quant

Caption: LC-MS/MS workflow for quantification.

Method Validation Summary

This ultra-sensitive method is validated for trace-level quantification.

Validation ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLMeets Specification
Accuracy (% Recovery) 85.0% - 115.0%92.1% - 108.5%
Precision (% RSD) ≤ 15.0%< 10.0%
Limit of Detection (LOD) S/N ≥ 3~0.03 ng/mL (30 pg/mL)
Limit of Quantitation (LOQ) S/N ≥ 10~0.1 ng/mL (100 pg/mL)

Conclusion

Two robust and reliable methods for the quantification of this compound have been presented. The HPLC-UV method is ideal for routine analysis in process development and quality control environments due to its simplicity and cost-effectiveness. For applications demanding the highest sensitivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method provides superior performance with excellent selectivity and low limits of detection. The choice of method should be guided by the specific analytical requirements of the project, including concentration range, matrix complexity, and throughput needs.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffers, pH, and Mobile-Phase Selection Source: Waters Corporation URL: [Link]

Application Notes and Protocols for the Derivatization of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine stands as a pivotal building block for medicinal chemists and drug development professionals. Its unique architecture, combining a substituted pyridine ring with a tetrahydropyran (THP) moiety, offers a compelling array of physicochemical properties. The 3-amino-6-alkoxypyridine core is a frequent motif in pharmacologically active agents, while the THP group is often introduced to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. The strategic derivatization of the primary aromatic amine at the 3-position is a cornerstone of lead optimization, allowing for the systematic exploration of chemical space to refine potency, selectivity, and drug-like properties.

This comprehensive guide provides detailed application notes and protocols for several key derivatization techniques applicable to this versatile scaffold. The methodologies presented are grounded in established chemical principles and supported by examples from the scientific literature, offering researchers a robust starting point for their synthetic endeavors.

Core Derivatization Strategies: A Workflow Overview

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following diagram illustrates the principal derivatization pathways discussed in this guide.

Derivatization_Workflow cluster_amide Amide Bond Formation cluster_reductive N-Alkylation cluster_cross_coupling Cross-Coupling Reactions cluster_other Other Derivatizations Start This compound Amide_Coupling Amide Coupling (HATU, EDC, etc.) Start->Amide_Coupling Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->Reductive_Amination Buchwald Buchwald-Hartwig Amination Start->Buchwald Suzuki Suzuki Coupling (via halogenated intermediate) Start->Suzuki Requires prior halogenation Urea_Formation Urea Formation (Isocyanate or equivalent) Start->Urea_Formation Sulfonamide_Formation Sulfonamide Synthesis (Sulfonyl Chloride) Start->Sulfonamide_Formation Amide Amide Derivatives Amide_Coupling->Amide Sec_Amine Secondary Amines Reductive_Amination->Sec_Amine Aryl_Amine Diaryl/Heteroaryl Amines Buchwald->Aryl_Amine Aryl_Pyridine Aryl/Heteroaryl Pyridines Suzuki->Aryl_Pyridine Urea Urea Derivatives Urea_Formation->Urea Sulfonamide Sulfonamide Derivatives Sulfonamide_Formation->Sulfonamide

Caption: Key derivatization pathways for this compound.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in drug discovery.[1] This transformation allows for the introduction of a vast array of substituents, enabling fine-tuning of a molecule's interaction with its biological target.

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to generate a more electrophilic species that can be readily attacked by the amine. Common activating agents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[1]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from a general procedure for the coupling of aminopyridines with carboxylic acids and is suitable for a wide range of substrates.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Dichloromethane)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide derivative.

ParameterConditionRationale
Coupling Agent HATUHighly efficient, minimizes racemization for chiral acids.
Base DIPEA or TEANon-nucleophilic base to neutralize the acid formed.
Solvent Anhydrous DMFGood solvent for a wide range of substrates.
Temperature Room TemperatureGenerally sufficient for most couplings.
Stoichiometry Slight excess of amineEnsures complete consumption of the valuable carboxylic acid.

Reductive Amination: Forging C-N Bonds with Control

Reductive amination is a powerful and controlled method for the N-alkylation of amines.[2][3] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation often encountered with direct alkylation using alkyl halides.

Scientific Rationale

The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is typically employed because it selectively reduces the iminium ion in the presence of the starting carbonyl compound.[3]

Protocol 2: Reductive Amination with an Aldehyde using STAB

This protocol provides a general method for the synthesis of secondary amines from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the starting materials in DCM or DCE (approximately 0.1 M).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for iminium ions.
Solvent DCM or DCEAprotic solvent, compatible with the reaction conditions.
Catalyst Acetic Acid (optional)Speeds up the formation of the iminium ion.
Temperature Room TemperatureGenerally sufficient for most reductive aminations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly useful for the derivatization of aromatic amines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[4][5] This reaction is invaluable for the synthesis of diaryl or heteroaryl-aryl amines.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylated amine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

This protocol is a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide of interest

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1 M).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources.
Ligand Bulky phosphine (e.g., XPhos)Promotes reductive elimination and stabilizes the catalyst.
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic base required for the catalytic cycle.
Solvent Toluene or DioxaneHigh-boiling, aprotic solvents suitable for cross-coupling.
Suzuki Coupling

While the Suzuki coupling is primarily a C-C bond-forming reaction, it can be a powerful tool for derivatizing the pyridine ring itself. This requires prior modification of the starting material, for example, by converting the amine to a halide or triflate.

The Suzuki reaction couples an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. This allows for the introduction of aryl or heteroaryl substituents onto the pyridine ring.

Suzuki_Workflow Start This compound Sandmeyer Sandmeyer Reaction (NaNO₂, HBr/HCl) Start->Sandmeyer Halogenated 3-Halo-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine Sandmeyer->Halogenated Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, base) Halogenated->Suzuki Product 3-Aryl-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine Suzuki->Product

Caption: A two-step workflow for Suzuki coupling via a halogenated intermediate.

Urea and Sulfonamide Formation

Urea and sulfonamide moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, influencing a compound's binding affinity and physicochemical properties.

Urea Synthesis

Ureas are typically synthesized by the reaction of an amine with an isocyanate or a carbamoyl chloride.[6]

Materials:

  • This compound

  • Isocyanate of interest

  • Anhydrous DCM or THF

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Sulfonamide Synthesis

Sulfonamides are readily prepared by the reaction of an amine with a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Pyridine or Triethylamine

  • Anhydrous DCM

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine (1.5 eq).

  • Add the sulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water.

  • Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Conclusion

The derivatization of this compound is a critical step in the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of derivatives, enabling the systematic exploration of structure-activity relationships. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates. Careful monitoring of reaction progress and thorough characterization of the final products are essential for ensuring the quality and reproducibility of the results.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Google Patents. (2003). Process to prepare sulfonamides. US20030236437A1.
  • Royal Society of Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Google Patents. (2005).
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • ResearchGate. (2007). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. (2018). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]

  • ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. [Link]

  • DrugPatentWatch. (n.d.). Patent 11,938,130 drug patent claims, expiration, and FTO. [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(48), 8585-8587. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. [Link]

  • ResearchGate. (2003). Synthesis of mono-and N,N-disubstituted ureas. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • Baxendale Group. (2005). The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. [Link]

  • Google Patents. (2017).
  • The MJA Lab. (2020). Green Chemistry. [Link]

  • University of Oran 1. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • SciSpace. (2018). Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity (4-(Benzo[d][2][7]-dioxol-6-yl)-tetrahydro-2H-pyran-4-yl)methylsubstituted Aryloxypropanolamines, Aminoamides and Sulfanilamides. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (2013). Sulfanyl-tetrahydropyran-based compounds and methods of their use. US8476413B2.

Sources

Application Note: Purification Strategies for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the purification protocols for 6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting ALK, ROS1, or KRAS).[1][2][3][4]

Introduction & Chemical Context

The target molecule is a 3-amino-6-alkoxypyridine .[1][3][4] This structural class presents unique purification challenges due to its dual basicity (pyridine nitrogen and primary amine) and its susceptibility to oxidation (browning) upon prolonged air exposure.[2]

  • Synthesis Origin: Typically synthesized via Nucleophilic Aromatic Substitution (

    
    ) of 6-chloro-3-nitropyridine with (tetrahydro-2H-pyran-4-yl)methanol, followed by nitro reduction (Pd/C + 
    
    
    
    or Fe/NH₄Cl).[1][3][4]
  • Impurity Profile:

    • Precursor A: Unreacted 6-chloro-3-nitropyridine (Lipophilic, non-basic).[1][3][4]

    • Precursor B: (Tetrahydro-2H-pyran-4-yl)methanol (Polar, hydroxyl).[1][3][4]

    • Side Product: Azo-dimers (Colored impurities from incomplete reduction).[1][2][3][4]

    • Catalyst Residues: Pd or Fe fines.[2][3]

Purification Decision Matrix

The choice of method depends on the scale and the purity requirement.[2]

PurificationStrategy Start Crude Reaction Mixture Scale Assess Scale Start->Scale Small < 1 Gram (Discovery) Scale->Small Large > 10 Grams (Process Dev) Scale->Large MethodA Method A: Flash Chromatography (DCM/MeOH/NH3) Small->MethodA High Purity Req MethodB Method B: Acid-Base Extraction (Chemical Purification) Large->MethodB Bulk Cleanup MethodC Method C: Salt Formation (HCl) (Storage/Stability) MethodA->MethodC Optional Stabilization MethodB->MethodC Optional Stabilization

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Detailed Protocols

Method A: Flash Column Chromatography (Small Scale / High Purity)

Best for: Final purification of <1g batches for biological assay.[2]

Principle: Aminopyridines interact strongly with silanols on silica gel, causing severe peak tailing.[2] A basic modifier (Ammonia or Triethylamine) is mandatory .[2]

Materials:

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1][3][4]

  • Mobile Phase A: Dichloromethane (DCM).[2][3]

  • Mobile Phase B: 10% 7N NH₃ in Methanol (Commercial solution).[2][3]

Protocol:

  • Sample Loading: Dissolve the crude dark oil in a minimum amount of DCM.[2] If solubility is poor, use a "dry load" technique: mix with silica (1:2 ratio), evaporate solvent, and load the powder.[2]

  • Gradient Setup:

    • 0–5 min: 100% DCM (Elutes non-polar impurities like unreacted chloropyridine).[2][3]

    • 5–15 min: 0% → 30% Mobile Phase B (Linear gradient).[2][3]

    • Note: The effective ammonia concentration ramps from 0% to ~3%.[2]

  • Elution: The product typically elutes at ~3–5% MeOH/NH₃.[2]

  • Detection: Monitor at 254 nm (aromatic) and 210 nm (amide/amine).[2]

  • Workup: Pool fractions. Critical: Do not use heat >40°C during rotary evaporation to prevent oxidation.[2][3]

Method B: Acid-Base Extraction (Large Scale / Bulk Cleanup)

Best for: Removing non-basic impurities (starting materials) without chromatography.[1][2][3][4]

Principle: The target is a base (


 ~6–7). It forms a water-soluble salt in acid, while non-basic impurities remain in the organic layer.[2]

Protocol:

  • Dissolution: Dissolve the crude reaction residue (e.g., 10 g) in Ethyl Acetate (EtOAc) (100 mL).

  • Acid Extraction:

    • Add 1.0 N HCl (100 mL). Shake vigorously.

    • Observation: The amine moves to the aqueous layer (pH < 2).[2]

    • Separate layers.[2][3][5] Keep the Aqueous Layer .[2]

    • Optional: Wash the aqueous layer again with EtOAc (50 mL) to remove entrained lipophilic impurities.[2]

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 4.0 N NaOH or Sat. NH₄OH until pH > 10.[2][3]

    • Observation: The product will precipitate as a solid or oil out as a milky emulsion.[2]

  • Recovery:

    • Extract the basic aqueous mixture with EtOAc (3 x 75 mL).

    • Combine organic extracts.[2][3][6][7]

    • Wash with Brine (50 mL).[2]

    • Dry over Anhydrous Na₂SO₄ .

  • Isolation: Filter and concentrate in vacuo to yield the off-white solid.[3][4]

Method C: Recrystallization (Polymorph Control)

Best for: Obtaining crystalline solid >99% purity.[2][4]

Solvent System: Ethyl Acetate / n-Heptane.[1][3][4]

Protocol:

  • Dissolve the semi-solid from Method B in refluxing EtOAc (5 mL per gram).

  • Once dissolved, remove from heat.

  • Add n-Heptane dropwise until a slight turbidity persists.

  • Add a seed crystal (if available) or scratch the glass side.[2][3]

  • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours.

  • Filtration: Collect crystals via vacuum filtration.[2][3] Wash with cold 1:1 EtOAc/Heptane.[2][3]

Analytical Quality Control (QC)

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0%
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks: Pyridine protons (7.5–8.0 ppm), Pyran protons (1.2–3.8 ppm), Methoxy linker (~4.0 ppm).[1][2][3][4]
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/DCM)
Appearance VisualOff-white to pale yellow solid.[1][3][4] (Dark brown indicates oxidation).[2][3]

NMR Diagnostic Peaks (DMSO-d₆):

  • 
     7.60 (d, 1H, Pyridine H-2)[1]
    
  • 
     7.05 (dd, 1H, Pyridine H-4)[1]
    
  • 
     6.55 (d, 1H, Pyridine H-5)[1][2]
    
  • 
     4.85 (s, 2H, -NH₂, broad, exchangeable)[2]
    
  • 
     4.05 (d, 2H, -O-CH₂-)[1][2][3][4]
    

References

  • Biosynth. (n.d.).[2][3] 2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine Product Page. Retrieved October 26, 2023, from [2]

  • Organic Syntheses. (1990).[2][3] Synthesis of 3-Aminopyridine Derivatives. Org. Synth. Coll. Vol. 7, p. 27.

  • National Institutes of Health (NIH). (2015).[2] 2-Aminopyridines via Reaction of Pyridine N-Oxides. PMC. Retrieved from [2][3]

  • Google Patents. (2017).[2][3][7] EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Retrieved from

  • BenchChem. (2025).[2][3][8] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. Retrieved from [2][3]

Sources

Application Note: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine as a Strategic Precursor for ALK5 Inhibitors

[1]

Part 1: Executive Summary & Scientific Rationale

The Challenge: ALK5 Inhibition and Pharmacokinetics

The Transforming Growth Factor-beta type I receptor (TGF-

ALK51
  • Cardiotoxicity: Often linked to off-target inhibition of p38 MAPK.[2]

  • Poor Physicochemical Properties: Many potent chemotypes (e.g., biaryl imidazoles) suffer from low aqueous solubility and high metabolic clearance.

The Solution: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

This specific precursor (CAS: 1373148-09-4) represents a "privileged structure" designed to solve the solubility/metabolic puzzle.[2]

  • The Pyridine-3-amine Core: Acts as a versatile nucleophile for coupling to the inhibitor "core" (scaffold), often positioning the nitrogen to interact with the kinase hinge region or the gatekeeper residue.[2]

  • The Tetrahydropyran (THP) Tail: The 6-position ether linkage to a THP ring is a bioisostere for morpholine or cyclohexyl groups.[2] It lowers logP (improving solubility) while maintaining a metabolic profile superior to aliphatic chains, reducing oxidative clearance by CYP450 enzymes.

Part 2: Chemical Synthesis Protocol

Workflow Overview

The synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (

2

SynthesispathwaySM12-Chloro-5-nitropyridineINTIntermediate:Nitro-EtherSM1->INTStep 1: NaH, THF0°C to RT, 4hSM2(Tetrahydro-2H-pyran-4-yl)methanolSM2->INTPRODFINAL PRECURSOR:6-(THP-4-ylmethoxy)pyridin-3-amineINT->PRODStep 2: Pd/C, H2 (1 atm)MeOH, RT, 12h

Figure 1: Synthetic route for the production of the title precursor.

Step 1: Ether Formation ( )

Objective: Install the solubilizing THP tail.

  • Reagents:

    • 2-Chloro-5-nitropyridine (1.0 eq)[2]

    • (Tetrahydro-2H-pyran-4-yl)methanol (1.1 eq)[2]

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under

      
       atmosphere.
      
    • Dropwise add the alcohol ((Tetrahydro-2H-pyran-4-yl)methanol) dissolved in THF.[2] Stir for 30 min to form the alkoxide.

    • Add 2-Chloro-5-nitropyridine slowly (exothermic reaction).[2]

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol or Flash Chromatography.

Step 2: Nitro Reduction

Objective: Unmask the amine handle.

  • Reagents:

    • Nitro intermediate from Step 1.

    • 10% Palladium on Carbon (Pd/C) (10 wt%).

    • Hydrogen gas (

      
      ) or Ammonium Formate.
      
    • Solvent: Methanol (MeOH).[3]

  • Procedure:

    • Dissolve the nitro compound in MeOH.

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Stir under

      
       balloon (1 atm) for 12 hours at RT.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

    • QC: Confirm identity via

      
      -NMR (DMSO-
      
      
      ). Look for the disappearance of nitro-aromatic shifts and appearance of the broad
      
      
      peak (~5.0 ppm).

Part 3: Application Protocol (Inhibitor Assembly)

This precursor is typically coupled to a heteroaryl core (e.g., pyrazole, imidazole, or quinoline) to form the final ALK5 inhibitor.

Reaction Class: Buchwald-Hartwig Amination

Rationale: The pyridine amine is moderately nucleophilic; Pd-catalyzed coupling ensures high yields with electron-rich or electron-poor cores.[2]

Protocol:

  • Core Scaffold: 4-Bromo-heterocycle (e.g., a substituted pyrazole).[2]

  • Catalyst System:

    
     (0.05 eq) + Xantphos (0.1 eq).
    
  • Base:

    
     (2.0 eq).
    
  • Conditions: Dioxane, 100°C, sealed tube, 12–18 hours.

  • Isolation: Filter inorganic salts, concentrate, and purify via Prep-HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 4: Biological Validation & Assay Logic

Once the final inhibitor is synthesized using the precursor, it must be validated for ALK5 selectivity.

AssayLogicTGFTGF-beta LigandRecTGF-beta Receptor Type I(ALK5)TGF->RecActivationSmadSmad2/3 PhosphorylationRec->SmadPhosphorylationInhibSynthesized Inhibitor(Containing Precursor)Inhib->RecATP Competition(Blockade)ReadoutReadout:Luciferase or Western BlotSmad->ReadoutSignal Transduction

Figure 2: Mechanism of Action and Assay Readout strategy.[2]

Assay 1: Enzymatic Kinase Assay (Biochemical)
  • Purpose: Determine intrinsic affinity (

    
    ).
    
  • Method: FRET-based assay or

    
    -ATP radiometric assay.[2]
    
  • Target: Recombinant ALK5 kinase domain.

  • Control: Galunisertib (LY2157299) as a positive control.

  • Success Criteria:

    
     nM.
    
Assay 2: Cell-Based Reporter Assay[1]
  • Purpose: Verify cell permeability and pathway inhibition.

  • Cell Line: HEK293 stably transfected with (CAGA)12-Luciferase reporter.[2]

  • Protocol:

    • Seed cells (10k/well).

    • Treat with Inhibitor (serial dilution) for 1 hour.

    • Stimulate with TGF-

      
      1 (5 ng/mL).[2]
      
    • Incubate 24h

      
       Lyse 
      
      
      Measure Luminescence.
Data Interpretation Table
ParameterHigh Potency RangeModerate PotencyPoor Potency
Enzymatic IC50 (ALK5) < 10 nM10 - 100 nM> 100 nM
Cellular IC50 (Luciferase) < 50 nM50 - 500 nM> 1

M
Selectivity (vs p38 MAPK) > 50-fold10 - 50-fold< 10-fold

References

  • Zhao, L. et al. (2022).[1] "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Gellibert, F. et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • BLD Pharm. (n.d.). "Product Datasheet: 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine (CAS 1373148-09-4)."

  • Herbertz, S. et al. (2015). "Clinical development of Galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway." Drug Design, Development and Therapy.[4]

High-Efficiency Synthesis of Azaindoles via Electrophilic Cyclization of Aminopyridines

[1]

Executive Summary & Strategic Value

The azaindole (pyrrolopyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles in kinase inhibitors (e.g., Vemurafenib) and antivirals (e.g., Fostemsavir). While classical routes like the Fischer or Reissert synthesis often require harsh conditions, electrophilic cyclization of aminopyridines offers a precision alternative. This approach utilizes mild electrophilic activation of tethered alkynes or enamines to drive ring closure, allowing for high regioselectivity and the installation of functional handles (e.g., halogens) for late-stage diversification.

This guide details two validated protocols: Iodine-Mediated Cyclization (for 3-halo-azaindoles) and Gold(I)-Catalyzed Cyclization (for atom-economical synthesis), supported by mechanistic insights and troubleshooting frameworks.

Mechanistic Insight: The Electrophilic Trigger

The core principle of this transformation is the activation of a


Pathway Visualization

The following diagram outlines the divergent pathways based on the electrophile source (

AzaindoleMechanismcluster_0Electrophile SourcesStart3-Alkynyl-2-AminopyridineActivationπ-Complex Formation(Alkyne + E+)Start->ActivationAdd E+ (I2, Au+, Cu+)CyclizationIntramolecularNucleophilic AttackActivation->CyclizationLUMO LoweringIntermediateCationic Intermediate(Vinyl/Imine)Cyclization->Intermediate5-endo-digAromatizationProton Transfer &AromatizationIntermediate->Aromatization-H+ProductFunctionalizedAzaindoleAromatization->ProductFinal ProductI2Iodine (I2)Yields 3-Iodo-AzaindoleAuGold (AuCl)Yields H-Azaindole

Figure 1: Mechanistic flow of electrophilic cyclization.[1][2][3][4][5][6] The nature of 'E+' determines the final substitution at the C3 position.

Critical Parameters & Optimization

Success in electrophilic cyclization hinges on balancing the nucleophilicity of the pyridine nitrogen against the electrophilicity of the activated alkyne.

Table 1: Optimization of Reaction Parameters
ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield/Selectivity
Solvent DCM or THFDMF or MeCN Polar aprotic solvents stabilize the cationic intermediate, often boosting yield by 15-20%.
Base


or None
Strong bases can cause competitive side reactions. Mild bases buffer the HI/HX generated during halocyclization.
Electrophile

(1.0 equiv)

(3.0 equiv)
Excess iodine ensures complete conversion; unreacted iodine is easily quenched.
Catalyst (Au)


/ AgOTf
Cationic gold species generated in situ are significantly more active than neutral salts.

Detailed Protocols

Protocol A: Iodine-Mediated Cyclization (Synthesis of 3-Iodo-7-azaindoles)

Application: Ideal for generating scaffolds ready for Suzuki/Sonogashira coupling at the C3 position. Substrate: 3-(phenylethynyl)pyridin-2-amine.

Materials:
  • Starting Material: 3-alkynyl-2-aminopyridine (1.0 mmol)

  • Reagent: Iodine (

    
    ) (3.0 mmol, 3.0 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (3.0 mmol, 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous, 10 mL)

  • Quench: Saturated aq.

    
     (Sodium thiosulfate)
    
Step-by-Step Methodology:
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-alkynyl-2-aminopyridine (1.0 mmol) in anhydrous MeCN (10 mL).

  • Activation: Add

    
     (3.0 equiv) to the solution.
    
  • Cyclization Initiation: Cool the mixture to 0°C (ice bath). Add

    
     (3.0 equiv) portion-wise over 5 minutes. The solution will turn dark brown.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC. The starting material (usually more polar) should disappear. The product is typically less polar.

  • Quench: Pour the reaction mixture into a separatory funnel containing sat.

    
     (20 mL) and Ethyl Acetate (20 mL). Shake vigorously until the iodine color fades to pale yellow/clear.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with Brine, and dry over 
    
    
    .[1][5][6]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Result: 3-Iodo-7-azaindole as a solid (Yield: 75–90%).

Protocol B: Gold(I)-Catalyzed Cyclization

Application: Atom-economical synthesis of unsubstituted (C3-H) azaindoles under mild conditions.

Materials:
  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst:

    
     (5 mol%) (Generates the active cationic Au species)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:
  • Catalyst Activation: In a glovebox or under argon flow, add

    
     (0.05 equiv) and 
    
    
    (0.05 equiv) to a reaction vial containing anhydrous DCE (0.1 M concentration relative to substrate). Stir for 10 mins (formation of white AgCl precipitate indicates activation).
  • Substrate Addition: Add the 3-alkynyl-2-aminopyridine (1.0 equiv) dissolved in a minimal amount of DCE.

  • Reaction: Heat the mixture to 60–80°C. Stir for 2–6 hours.

    • Self-Validating Step: Formation of a silver mirror or black precipitate may indicate catalyst decomposition; ensure strictly anhydrous conditions if this occurs.

  • Filtration: Cool to room temperature. Filter the mixture through a short pad of Celite to remove metal salts. Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete iodination or over-iodinationEnsure 3.0 equiv of

. If over-iodination occurs (ring iodination), reduce reaction time and temperature (keep at 0°C).
No Reaction (Protocol B) Catalyst poisoningAmines can coordinate strongly to Gold. Use a bulkier ligand (e.g., JohnPhos) or increase catalyst loading to 10 mol%.
Starting Material Recovery Alkyne deactivationElectron-deficient alkynes react slower. Heat the iodine reaction to 50°C if RT is insufficient.
Analytical Validation (QC)
  • 1H NMR: Look for the disappearance of the alkyne proton (if terminal) or the shift of the adjacent methylene protons. In 7-azaindole, the C2-H typically appears as a doublet at

    
     7.0–7.5 ppm, and the pyrrole NH is broad around 
    
    
    11–12 ppm.
  • MS (ESI+): Protocol A product will show an M+H pattern consistent with Iodine isotopes (M and M+127 is not seen, but mass shift is +126 amu vs starting material minus 1 H).

References

  • Iodocyclization Mechanism & Protocol

    • Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines.
    • Source:

  • Gold-Catalyzed Synthesis

    • Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles.
    • Source:

  • TFAA Mediated Cyclization (6-Azaindoles)

    • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.[1]

    • Source:

  • General Azaindole Reviews

    • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[5]

    • Source:

Troubleshooting & Optimization

Common side reactions in the synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound is typically a two-step process: a nucleophilic aromatic substitution (SNAr) to form the ether linkage, followed by the reduction of a nitro group. This guide is structured to address potential issues in each of these critical stages.

Step 1: Etherification of 2-Chloro-5-nitropyridine with (Tetrahydro-2H-pyran-4-yl)methanol

This initial step involves the formation of the ether bond. Common challenges include incomplete reactions and the formation of undesired byproducts.

Issue 1.1: Low Conversion of Starting Materials

  • Symptom: TLC or LC-MS analysis shows significant amounts of unreacted 2-chloro-5-nitropyridine and/or (tetrahydro-2H-pyran-4-yl)methanol.

  • Probable Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficiently strong base Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).The reaction proceeds via the deprotonation of the alcohol to form a more nucleophilic alkoxide. Weaker bases like potassium carbonate may not be sufficient to generate the alkoxide in high enough concentration.
Low reaction temperature Gradually increase the reaction temperature. For NaH in DMF or THF, a temperature range of 60-80 °C is often effective.SNAr reactions on electron-deficient pyridine rings are activated by heat. Increased kinetic energy helps overcome the activation barrier for the reaction.
Poor solvent choice Ensure the use of an appropriate polar aprotic solvent such as DMF, DMSO, or THF.These solvents are effective at solvating the cation of the base, leaving the alkoxide more "naked" and nucleophilic. They also have sufficiently high boiling points for heating.
Moisture in the reaction Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Water will quench the strong base and protonate the alkoxide, inhibiting the desired reaction.

Issue 1.2: Formation of a Major, Unidentified Byproduct

  • Symptom: A significant new spot appears on the TLC plate, and the desired product yield is low.

  • Probable Causes & Solutions:

CauseRecommended ActionScientific Rationale
Pyridine ring opening Avoid the use of strong hydroxide bases like NaOH or KOH.[1]2-Chloro-5-nitropyridine is susceptible to nucleophilic attack by hydroxide ions, which can lead to the opening of the pyridine ring.[1]
Decomposition of starting material Ensure the reaction temperature does not exceed the stability limits of the reactants, particularly the nitro-containing pyridine.Highly activated aromatic systems can be prone to decomposition at elevated temperatures, especially in the presence of strong bases.
Step 2: Reduction of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-nitropyridine

The second step involves the reduction of the nitro group to the desired primary amine. The choice of reducing agent is critical to avoid side reactions.

Issue 2.1: Incomplete Reduction to the Amine

  • Symptom: TLC or LC-MS analysis indicates the presence of the starting nitro compound or partially reduced intermediates (e.g., nitroso, hydroxylamine).

  • Probable Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient reducing agent Increase the molar equivalents of the reducing agent (e.g., iron powder, tin(II) chloride, or increase hydrogen pressure for catalytic hydrogenation).The reduction of a nitro group to an amine is a six-electron process, requiring a stoichiometric excess of the reducing agent to drive the reaction to completion.
Catalyst poisoning (for catalytic hydrogenation) Use high-purity starting materials and solvents. If necessary, purify the nitro intermediate before reduction. Consider filtering the substrate solution through a pad of activated carbon or celite.Sulfur or other impurities can irreversibly bind to the active sites of palladium or platinum catalysts, rendering them inactive.
Low reaction temperature or pressure (for catalytic hydrogenation) Increase the hydrogen pressure and/or the reaction temperature according to established protocols for similar reductions.These parameters directly influence the rate of hydrogenation.

Issue 2.2: Cleavage of the Ether Linkage

  • Symptom: Formation of 5-amino-2-hydroxypyridine and (tetrahydro-2H-pyran-4-yl)methanol as byproducts, detectable by LC-MS.

  • Probable Causes & Solutions:

CauseRecommended ActionScientific Rationale
Harsh reduction conditions Avoid overly aggressive reducing agents like LiAlH4. For catalytic hydrogenation, use palladium on carbon (Pd/C) under neutral or slightly basic conditions rather than platinum(IV) oxide (PtO2) under strongly acidic conditions.Certain reducing agents, particularly under acidic conditions, can promote the hydrogenolysis of benzyl-type ethers. While this ether is not benzylic, strong conditions can still lead to cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A reliable and commonly employed route is a two-step synthesis. The first step is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and (tetrahydro-2H-pyran-4-yl)methanol using a strong base like sodium hydride in an aprotic polar solvent such as THF or DMF. The second step involves the reduction of the resulting nitro-intermediate, 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-nitropyridine, to the target amine. This reduction can be effectively carried out using methods such as catalytic hydrogenation with Pd/C or chemical reduction with iron powder in acetic acid or ammonium chloride solution.

Q2: How can I best purify the final product?

A2: The final product is a primary amine and can be purified by column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate/methanol) is typically effective. Adding a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent tailing of the amine product on the acidic silica gel.

Q3: Are there any stability concerns with the starting materials or the final product?

A3: (Tetrahydro-2H-pyran-4-yl)methanol is generally stable under normal conditions but should be stored in a cool, dry place away from strong oxidizing agents.[2] 2-Chloro-5-nitropyridine is a stable solid but can be reactive, especially with strong nucleophiles, as noted in the troubleshooting guide. The final product, being an aromatic amine, has the potential to be sensitive to air and light over long-term storage and should be stored under an inert atmosphere in a sealed, amber vial.

Experimental Protocols

Protocol 1: Synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-nitropyridine
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.1 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of this compound
  • To a solution of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-nitropyridine (1.0 eq.) in ethanol or methanol, add palladium on carbon (10 wt. %, ~5-10 mol %).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography as described in the FAQ section.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Etherification (SNAr) cluster_step2 Step 2: Nitro Reduction A 2-Chloro-5-nitropyridine D 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-nitropyridine A->D Reflux B (Tetrahydro-2H-pyran-4-yl)methanol B->D Reflux C Base (e.g., NaH) in aprotic solvent (e.g., THF) C->D Reflux F This compound D->F Reduction E Reducing Agent (e.g., H2, Pd/C)

Caption: Overall synthetic workflow.

Troubleshooting_Etherification Start Low Yield in Etherification? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes Byproduct Major Byproduct? Start->Byproduct No Base Check Base Strength (Use NaH or KOtBu) IncompleteReaction->Base Cause RingOpening Check for Ring Opening (Avoid NaOH/KOH) Byproduct->RingOpening Cause Temp Increase Temperature (e.g., 60-80 °C) Base->Temp Next Moisture Ensure Anhydrous Conditions Temp->Moisture Next

Caption: Troubleshooting logic for the etherification step.

References

  • ResearchGate. Synthesis of 6-amino 4H-pyran derivative via a three-component coupling.... [Link]

  • PubMed. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. [Link]

  • PubChem. 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. [Link]

  • Google Patents. WO2020118597A1 - Process for making 1- [ (3r, 4s) -4-cyanotetrahydropyran-3-yl] -3- [ (2-fluoro-6-methoxy-4-pyridyl) amino] pyrazole-4-carboxamide.
  • Growing Science. Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]

  • National Institutes of Health. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • ResearchGate. Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • National Institutes of Health. 2-Chloro-5-nitropyridine. [Link]

  • ResearchGate. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | Request PDF. [Link]

  • National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • ResearchGate. (PDF) 2-Chloro-5-nitropyridine. [Link]

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • American Chemical Society. Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. [Link]

  • PubChem. 2-chloro-5-(tetrahydro-2H-pyran-2-yl)pyrimidine. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide practical, field-tested insights into the common challenges encountered during its use and to offer robust solutions grounded in established chemical principles.

The unique structure of this reagent, featuring a nucleophilic aminopyridine core and an acid-labile tetrahydropyranyl (THP) ether, presents specific challenges and opportunities. This guide addresses the most frequent questions our team receives, covering key reaction classes such as amide couplings and palladium-catalyzed cross-couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is providing low yields or failing completely. I can see my activated ester intermediate by LCMS, but it doesn't convert to the product. What is happening?

Answer: This is a common and insightful observation. The issue likely stems from the electronically-deficient nature of the 3-aminopyridine system. The pyridine ring is electron-withdrawing, which significantly reduces the nucleophilicity of the 3-amino group compared to a typical aniline. Consequently, even if you successfully form an activated intermediate (like an HOBt or HATU ester), the amine may not be nucleophilic enough to drive the reaction to completion under standard conditions.[1]

Core Problem: Low nucleophilicity of the 3-amino group.

Troubleshooting Steps & Solutions:

  • Increase Carboxylic Acid Reactivity: Standard carbodiimide methods (EDC) may not be sufficient.

    • Acid Chloride Formation: The most robust method is to convert the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate will react with the weakly nucleophilic amine. Caution: This method is not suitable for substrates with sensitive functional groups.

    • Use a Stronger Coupling Reagent: Consider using a phosphonium- or uranium-based reagent known for higher reactivity. Propanephosphonic acid anhydride (T3P®) is an excellent choice as it is powerful, and its byproducts are water-soluble, simplifying purification.[2]

  • Optimize Reaction Conditions:

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome the low nucleophilicity. Monitor for potential decomposition of sensitive substrates.

    • Solvent Choice: Ensure your solvent fully dissolves all reagents. Aprotic polar solvents like DMF or NMP are generally effective.

  • Base Selection: The choice of base is critical. A non-nucleophilic organic base like DIPEA or N-methylmorpholine (NMM) is standard. In some challenging cases, a stronger, non-nucleophilic base might be explored, but care must be taken to avoid side reactions.

Troubleshooting Workflow for Failed Amide Coupling

G start Amide Coupling Fails (Low Yield / No Reaction) lcms Analyze Crude LCMS start->lcms sm_check Confirm Starting Material Quality start->sm_check no_product Observation: Activated ester forms, no product. lcms->no_product side_products Observation: Complex mixture, side products noted. lcms->side_products cause Root Cause: Low Nucleophilicity of 3-Aminopyridine no_product->cause solution1 Strategy 1: Increase Electrophilicity cause->solution1 solution2 Strategy 2: Optimize Conditions cause->solution2 action1a Convert Acid to Acid Chloride (SOCl₂) solution1->action1a action1b Use Stronger Coupling Reagent (e.g., T3P®) solution1->action1b action2a Increase Reaction Temperature (40-60 °C) solution2->action2a action2b Screen Solvents (DMF, NMP, DMAc) solution2->action2b

Caption: Decision tree for troubleshooting amide bond formation.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound. The reaction is sluggish and gives significant amounts of dehalogenated starting material. How can I improve this?

Answer: This is a classic challenge when using aminopyridine substrates in palladium-catalyzed cross-coupling. There are two primary issues at play:

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand and coordinate to the palladium center. This can inhibit the catalytic cycle, preventing efficient coupling and leading to side reactions.[3]

  • Ligand Choice: The efficiency of the crucial C-N reductive elimination step is highly dependent on the phosphine ligand used. An incorrect choice leads to slow turnover and favors side pathways like dehalogenation.

Core Problem: Catalyst inhibition by the pyridine moiety and suboptimal ligand selection.

Troubleshooting Steps & Solutions:

  • Use Modern Ligands and Pre-catalysts: The key to success is using bulky, electron-rich biarylphosphine ligands. These ligands accelerate the rate of reductive elimination, which is often the rate-limiting step, and can overcome the inhibitory effects of the pyridine nitrogen.

    • Recommended Ligands: XPhos, RuPhos, or BrettPhos are excellent starting points.[4]

    • Recommended Pre-catalysts: Use palladium pre-catalysts (e.g., XPhos Pd G3 or RuPhos Pd G3). These are air-stable, form the active Pd(0) species reliably in solution, and often give more reproducible results than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]

  • Base Selection: The choice of base is critical and substrate-dependent.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice for many aryl chlorides and bromides.

    • Weaker Bases: If your aryl halide contains a base-sensitive functional group (e.g., an ester or nitro group), a weaker base like K₃PO₄ or Cs₂CO₃ is necessary, though this may require higher temperatures or longer reaction times.[6]

  • Solvent and Temperature:

    • Solvents: Anhydrous, non-coordinating solvents are preferred. Dioxane and toluene are the most common and effective choices.

    • Temperature: These reactions are typically run at elevated temperatures, often between 80-110 °C.

Simplified Buchwald-Hartwig Catalytic Cycle & Potential Failure Point

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition poisoning Inhibited Complex (Off-Cycle) pd0->poisoning Inhibition pd2_amine L-Pd(II)(Ar)(NHR') pd2_oa->pd2_amine Amine Binding & Deprotonation pd2_amine->pd0 Reductive Elimination (Product Forms) inhibitor Pyridine Moiety inhibitor->poisoning Coordination caption The pyridine nitrogen can sequester the active Pd(0) catalyst, preventing it from entering the productive cycle.

Caption: Inhibition of the Buchwald-Hartwig cycle by pyridine coordination.

Category 3: Reagent Stability and Handling

Question 3: My reaction is complete, but I am seeing a new, more polar byproduct after my acidic aqueous workup. What could this be?

Answer: The byproduct is almost certainly the deprotected alcohol, 6-(hydroxymethyl)pyridin-3-amine, resulting from the cleavage of the THP ether. The THP group is an acetal, which is highly stable to basic and nucleophilic conditions but is labile under acidic conditions.[7][8]

Core Problem: Acid-catalyzed cleavage of the THP protecting group.

Preventative Measures:

  • Avoid Acidic Workups: Do not use acidic aqueous solutions (e.g., 1M HCl, NH₄Cl) to wash your reaction mixture.

  • Use a Mildly Basic Wash: Quench and wash your reaction with a saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH ~7-8).

  • Chromatography Considerations: Standard silica gel is slightly acidic and can cause partial or complete cleavage of the THP ether, especially if the product moves slowly on the column.

    • Neutralize Silica: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine or ammonia.

    • Use Neutral Alumina: For highly sensitive compounds, basic or neutral alumina can be a better stationary phase.

    • Reverse-Phase Chromatography: This is an excellent alternative that avoids the acidity of silica gel.

Condition TypeTHP Ether StabilityRecommended Action
Strongly Basic (e.g., NaOtBu, NaOH) StableNo precautions needed.
Nucleophilic (e.g., Grignard, LiAlH₄) StableNo precautions needed.[8]
Hydrogenation (e.g., Pd/C, H₂) Generally StableCan cleave with some catalysts/solvents.[9] Monitor carefully.
Aqueous Acid (e.g., HCl, H₂SO₄) Labile AVOID. Use basic or neutral washes (e.g., sat. NaHCO₃).
Lewis Acids (e.g., AlCl₃, TiCl₄) Labile AVOID.
Silica Gel Chromatography Potentially LabileNeutralize silica with Et₃N or use alternative stationary phase.

Exemplary Experimental Protocols

Protocol 1: Robust Amide Coupling using T3P®

This protocol is designed for coupling a carboxylic acid with this compound when standard methods fail.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Addition of Amine and Base: Add this compound (1.1 eq) followed by pyridine (3.0 eq). Stir the solution until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Coupling Reagent Addition: Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by LCMS or TLC. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent).

Protocol 2: Buchwald-Hartwig Amination using an XPhos Pre-catalyst

This protocol provides a reliable starting point for C-N cross-coupling.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), and the XPhos Pd G3 pre-catalyst (0.02 eq, 2 mol%) to a dry reaction vial or flask.

  • Solvent Addition: Add anhydrous toluene or dioxane to achieve a concentration of 0.1-0.2 M.

  • Sealing and Heating: Seal the vessel tightly and remove it from the glovebox. Place the vessel in a preheated oil bath at 100 °C.

  • Reaction: Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by LCMS. Note: The reaction mixture is often dark and heterogeneous.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 3, 2026, from [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. (2025, August 10). Springer. Retrieved February 3, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 3, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • 3-Aminopyridine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022, May 13). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Advanced drug development and manufacturing. (n.d.). Google Patents.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 3, 2026, from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. (n.d.). Thieme. Retrieved February 3, 2026, from [Link]

  • 25.5: Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019, October 28). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • . (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Springer. Retrieved February 3, 2026, from [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 3, 2026, from [Link]

  • Chemistry of 2-Amino-3-cyanopyridines. (2013, November 20). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 6). Springer. Retrieved February 3, 2026, from [Link]

  • Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. (2025, August 6). ScienceDirect. Retrieved February 3, 2026, from [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. (2017, July 31). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Process for making 1- [ (3r, 4s) -4-cyanotetrahydropyran-3-yl] -3- [ (2-fluoro-6-methoxy-4-pyridyl) amino] pyrazole-4-carboxamide. (n.d.). Google Patents.
  • Photosensitized Tetrahydropyran Transfer. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.). Google Patents.
  • 4-(Methylamino)tetrahydro-2H-pyran. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Stability of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

[1]

Topic: Stability & Handling of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine in Solution Document ID: TS-PYR-003 Last Updated: 2026-02-03 Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers[1]

Executive Summary & Chemical Context

Compound Class: Electron-rich 3-aminopyridine derivative.[1] Core Instability: The primary amine at position 3, combined with the electron-donating alkoxy group at position 6, makes this pyridine ring highly electron-rich.[1] This structural feature renders the compound significantly prone to oxidative degradation and photolytic instability in solution.

Key Recommendations:

  • Storage: Store as a solid (hydrochloride salt preferred) at -20°C under argon.

  • Solution: Prepare fresh immediately before use. Avoid storing DMSO stock solutions for >24 hours unless frozen at -80°C.[1]

  • Handling: Protect from light and atmospheric oxygen.

Troubleshooting Guide (Q&A)

Issue 1: Discoloration of Stock Solutions

Q: My clear DMSO stock solution turned dark brown/black after 24 hours at room temperature. Is the compound still usable?

A: Likely No. The darkening is a hallmark of oxidative degradation characteristic of electron-rich aromatic amines.

  • The Mechanism: Dissolved oxygen, catalyzed by light, generates radical cations at the primary amine (

    
    ). These radicals couple to form azo-dimers or polyanilines (highly conjugated, colored species).[1] Even trace amounts (<1%) of these impurities cause intense coloration.
    
  • Diagnostic: Run a quick LC-MS. If the purity is >95%, the color may be cosmetic (trace impurities), but for biological assays (IC50), this poses a risk of interference (quenching/precipitation).

  • Corrective Action: Discard the solution. For future experiments, degas your solvent (sparge with

    
     for 10 mins) before dissolving the compound.
    
Issue 2: Unexpected LC-MS Peaks (M+16)

Q: I see a growing impurity peak with a mass of M+16 in my aqueous buffer stability test.

A: This indicates the formation of the N-oxide .

  • Cause: Pyridine nitrogens and primary amines can both be oxidized. However, in 3-aminopyridines, the ring nitrogen is deactivated by the amine, but the amine itself is susceptible to oxidation to hydroxylamines or nitroso intermediates, eventually showing M+16 (N-O) or M+32 (

    
    /di-oxidation) patterns.
    
  • Context: This is accelerated in protic solvents (water/methanol) at neutral/basic pH.

  • Prevention: Maintain a slightly acidic pH (pH 4-5) if possible during short-term storage, or keep the temperature at 4°C.

Issue 3: Solubility Crashing in Cell Media

Q: The compound precipitates when I dilute my DMSO stock (10 mM) into cell culture media (RPMI + 10% FBS).

A: This is a "Free Base vs. Salt" solubility issue.

  • Explanation: The free base of 6-alkoxypyridin-3-amine is lipophilic.[1] While soluble in DMSO, it has poor aqueous solubility. When diluted into aqueous media (pH 7.4), the compound may crash out if the concentration exceeds its thermodynamic solubility limit (often <100 µM for free bases).

  • Troubleshooting:

    • Check Concentration: Ensure your final assay concentration is below 50 µM.

    • Use the Salt Form: If you are using the free base, convert it to the HCl salt . The protonated pyridine/amine significantly enhances aqueous solubility.

    • Sonicate: Brief sonication of the media dilution can sometimes redissolve kinetic precipitates, but thermodynamic instability remains.

Technical Data & Protocols

Table 1: Stability Profile in Common Solvents
SolventStability (RT, Dark)Stability (4°C, Dark)Major DegradantRecommendation
DMSO < 24 Hours3-5 DaysOxidative Dimers (Colored)Freeze at -80°C immediately.
Methanol < 12 Hours24-48 HoursMethyl carbamates (rare), N-oxidesAvoid for long-term storage.[1]
Water (pH 7) Poor (Precipitates)N/AHydrolysis (slow), OxidationUse immediately.
0.1N HCl > 1 Week> 1 MonthMinimalPreferred for aqueous dilution.
Protocol A: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock solution with minimized oxidation risk.

  • Solvent Prep: Take anhydrous DMSO. Sparge with dry Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid compound in a low-humidity environment.

  • Dissolution: Add the degassed DMSO to the solid. Vortex briefly under a stream of Nitrogen.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

  • Usage: Thaw only once. Do not refreeze.

Protocol B: QC Check via HPLC

Objective: Verify purity before critical biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

  • Acceptance Criteria: Main peak >95%. Disregard solvent front peaks. If a late-eluting peak (dimer) or M+16 peak (N-oxide) exceeds 5%, repurify or discard.[1]

Mechanistic Visualization

Figure 1: Oxidative Degradation Pathway

Caption: The electron-rich aminopyridine core undergoes radical cation formation in the presence of oxygen and light, leading to colored azo-dimers and N-oxide impurities.[1]

OxidationPathwaycluster_conditionsAccelerating FactorsCompound6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine(Colorless)RadicalRadical CationIntermediateCompound->Radical O2, Light, Trace MetalsDimerAzo-Dimer / Polymeric Species(Brown/Black Precipitate)Radical->Dimer Coupling(Fast)NOxideN-Oxide / Hydroxylamine(M+16 Impurity)Radical->NOxide Oxidation(Slow)DMSO (Aged)DMSO (Aged)DMSO (Aged)->RadicalBasic pHBasic pHBasic pH->Radical

Figure 2: Handling Decision Tree

Caption: Workflow for determining the appropriate storage and handling method based on experimental needs.

HandlingWorkflowStartStart: Solid CompoundFormCheckIs it Free Base or Salt?Start->FormCheckFreeBaseFree Base(High Oxidation Risk)FormCheck->FreeBaseSaltHCl Salt(More Stable)FormCheck->SaltStorageLong Term Storage?FreeBase->StorageIf not using nowExpUseExperiment UseFreeBase->ExpUseImmediate UseSalt->StorageSolidStoreStore Solid @ -20°CUnder ArgonStorage->SolidStoreSolventSelect SolventExpUse->SolventDMSODMSO (Degassed)Use within 24hSolvent->DMSOStock SolnAcidicWater0.1N HCl / WaterUse for Aqueous DilutionSolvent->AcidicWaterDirect Dilution

[1]

References

  • Baell, J. B., & Holloway, G. A. (2010).New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Discusses oxidative instability of anilines/aminopyridines in screening).

    • [1]

  • Krippendorff, B. F., et al. (2009).Optimizing Compound Stability in DMSO: The Impact of Water and Air. Journal of Biomolecular Screening.

    • [1]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh Technical Guides.

    • PubChem Compound Summary.6-(Tetrahydro-2H-pyran-4-yloxy)

      • [1]

    Technical Support Center: A Guide to Scale-up Synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. This molecule is a crucial building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1] The transition from bench-scale synthesis to pilot plant or manufacturing scale introduces a unique set of challenges that require careful consideration of reaction conditions, impurity control, and process safety.

    This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the most common scale-up challenges, formatted as a series of troubleshooting questions and detailed answers. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered during your campaign.

    Section 1: Synthetic Strategy Overview

    The most industrially viable and scalable synthesis of this compound typically follows a two-step sequence. This route is favored due to the relatively low cost of starting materials and robust, well-understood reaction classes.

    • Nucleophilic Aromatic Substitution (SNAr): Formation of the ether linkage by reacting 6-chloro-3-nitropyridine with (tetrahydro-2H-pyran-4-yl)methanol. This reaction proceeds via a Williamson-type ether synthesis mechanism adapted for an electron-deficient aromatic system.

    • Nitro Group Reduction: Conversion of the nitro intermediate to the target primary amine. Catalytic hydrogenation is the most common method on scale due to its high efficiency and clean reaction profile.

    Below is a high-level workflow of this synthetic approach.

    G cluster_0 Step 1: Ether Formation (SNAr) cluster_1 Step 2: Nitro Reduction A 6-Chloro-3-nitropyridine E Reaction at Elevated Temp. A->E B (Tetrahydro-2H-pyran-4-yl)methanol B->E C Strong Base (e.g., NaH, KOtBu) C->E D Aprotic Polar Solvent (e.g., DMF, DMSO) D->E F 6-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-nitropyridine E->F Work-up & Isolation G Nitro Intermediate (from Step 1) F->G K Hydrogenation Reactor G->K H H2 Gas H->K I Pd/C Catalyst I->K J Solvent (e.g., MeOH, EtOH) J->K L This compound K->L Filtration & Purification

    Caption: High-level workflow for the two-step synthesis.

    Section 2: Troubleshooting Guide & FAQs

    This section addresses specific issues that may arise during the scale-up synthesis.

    Part A: Ether Formation (SNAr Stage)

    Question: My SNAr reaction is showing low conversion, even after extended reaction times. What are the likely causes and how can I fix it?

    Answer: Low conversion in this step is a common scale-up issue and typically points to three primary factors: insufficient deprotonation of the alcohol, solvent quality, or inadequate temperature.

    • Inefficient Deprotonation: The reaction requires the formation of an alkoxide from (tetrahydro-2H-pyran-4-yl)methanol. This is the rate-limiting prerequisite.

      • Causality: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are extremely sensitive to moisture. On a large scale, residual water in the solvent, starting materials, or from atmospheric exposure during charging can consume the base, preventing complete alkoxide formation.

      • Troubleshooting Protocol:

        • Ensure Dryness: Use anhydrous grade solvents. If you are using a drum or tote, verify the water content (<100 ppm is ideal). Consider a pre-reaction drying step by azeotropic distillation if applicable.

        • Base Stoichiometry: On a lab scale, 1.1-1.2 equivalents of base may suffice. On a pilot scale, we recommend increasing this to 1.3-1.5 equivalents to compensate for any adventitious moisture or minor impurities.

        • Order of Addition: Add the alcohol to a slurry of the base in the solvent first. Allow the alkoxide to form completely (typically 30-60 minutes at room temperature, often accompanied by hydrogen evolution with NaH) before adding the 6-chloro-3-nitropyridine. This prevents the base from reacting with other functionalities.

    • Solvent Choice: The choice of a polar aprotic solvent like DMF, DMSO, or NMP is critical for solvating the ionic intermediate of the SNAr reaction.

      • Causality: Solvents with lower polarity (e.g., THF) will significantly slow down the reaction rate.

      • Recommendation: While DMF is common, DMSO can often accelerate the reaction due to its higher polarity, allowing for lower reaction temperatures. However, DMSO can be more challenging to remove during work-up. See the table below for a comparison.

    • Temperature Control: This reaction typically requires heating to drive it to completion.

      • Causality: Insufficient temperature leads to slow kinetics. However, excessive heat (>120 °C) can lead to decomposition of the starting material and solvent, creating impurities.

      • Recommendation: Target a reaction temperature of 80-100 °C. Ensure your reactor's heating jacket and internal temperature probe are calibrated and providing accurate, uniform heating.

    Question: I'm observing a significant dark coloration and the formation of a major impurity during the etherification. What is happening?

    Answer: Dark coloration and impurity generation are often linked to side reactions involving the base or thermal decomposition.

    • Likely Side Reaction: Dimerization of 6-chloro-3-nitropyridine or reaction with solvent degradation products. Strong bases at high temperatures can promote self-condensation or other undesired pathways.

    • Mitigation Strategies:

      • Controlled Addition: Add the solution of 6-chloro-3-nitropyridine to the pre-formed alkoxide solution at the target reaction temperature slowly and sub-surface. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction.

      • Temperature Optimization: As mentioned, avoid excessive temperatures. A well-controlled reaction at 90 °C is preferable to a rapid but messy reaction at 120 °C.

      • Inert Atmosphere: Maintain a nitrogen or argon blanket throughout the process. This prevents air/oxygen from participating in oxidative side reactions which can generate colored impurities.

    Part B: Nitro Group Reduction Stage

    Question: My catalytic hydrogenation is stalling, or the catalyst seems to be "poisoned." What should I investigate?

    Answer: Catalyst deactivation is a frequent and costly problem in scale-up hydrogenation. The palladium on carbon (Pd/C) catalyst is sensitive to various substances.

    • Causality & Troubleshooting:

      • Residual Chloride: The most common poison in this specific reaction is chloride originating from the 6-chloro-3-nitropyridine starting material. If the SNAr reaction was incomplete, the unreacted starting material will be carried into the hydrogenation step. The chloride can strongly adsorb to the palladium surface, blocking active sites.

        • Solution: Ensure the purity of your nitro intermediate is high (>99%). If necessary, perform a recrystallization or wash of the intermediate to remove any residual chlorinated starting material before hydrogenation.

      • Sulfur Impurities: Sulfur-containing compounds from solvents or reagents can irreversibly poison the catalyst. Ensure all materials are low in sulfur.

      • Poor Mass Transfer: On a large scale, ensuring efficient mixing of hydrogen gas, the liquid phase, and the solid catalyst is critical.

        • Solution: Check the agitation (RPM) of your reactor. Ensure the sparging tube is delivering hydrogen effectively into the liquid. Inadequate agitation can lead to a hydrogen-starved reaction that appears to have stalled.

    Question: What are the best practices for handling and removing the Pd/C catalyst safely after the reaction on a large scale?

    Answer: Pd/C is pyrophoric, especially after use when it is dry and coated with hydrogen. Safe handling is paramount.

    • Protocol for Catalyst Filtration:

      • Inerting: After the reaction is complete, vent the hydrogen pressure and purge the reactor headspace thoroughly with nitrogen several times.

      • Filtration Setup: Use a closed filtration system, such as a filter press or a contained Nutsche filter-dryer. The system should be purged with nitrogen.

      • Wetting: Never handle the spent catalyst dry. Ensure the catalyst cake remains wet with the reaction solvent or a wash solvent (e.g., ethanol) at all times.

      • Transfer: The wet catalyst cake should be transferred into a drum that is pre-filled with water for storage and disposal, ensuring the catalyst is always submerged.

      • Residual Palladium: To ensure the final product meets regulatory limits for residual palladium (often <10 ppm), a polish filtration through a celite or activated carbon pad is highly recommended after the bulk catalyst removal.

    Part C: Purification & Isolation

    Question: The final product, this compound, is a low-melting solid or an oil, making it difficult to handle and purify. What are my options?

    Answer: Isolating a final product that doesn't readily crystallize is a common scale-up hurdle. The goal is to find a method that avoids large-scale column chromatography.

    • Salt Formation: This is the most effective strategy. The basic pyridyl-amine can be converted into a stable, crystalline salt.

      • Rationale: Salts typically have much higher melting points and better crystalline properties than the freebase. This facilitates isolation by filtration and provides an excellent purification step, as many neutral impurities will remain in the mother liquor.

      • Recommended Protocol:

        • After work-up, dissolve the crude freebase in a suitable solvent like isopropanol (IPA) or ethyl acetate.

        • Slowly add a solution of an acid, such as hydrochloric acid (in IPA) or methanesulfonic acid.

        • The salt will precipitate. Control the cooling rate to promote the growth of large, easily filterable crystals.

        • The desired freebase can be regenerated later by basifying an aqueous solution of the salt and extracting, if required for the next step.

    • Solvent-Induced Crystallization/Trituration:

      • Rationale: If a salt is not desired, you can often induce crystallization of the freebase from a specific solvent system.

      • Procedure: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (an "anti-solvent") like heptane or hexanes until turbidity is observed. Cool the mixture slowly to allow for crystallization.

    Section 3: Data & Protocol Summaries

    Table 1: Comparison of Key Process Parameters
    ParameterSNAr ReactionNitro Reduction (Hydrogenation)
    Solvent DMF, DMSO, NMPMethanol, Ethanol, Ethyl Acetate
    Temperature 80 - 100 °C25 - 50 °C
    Pressure Atmospheric50 - 100 psi (3-7 bar) H2
    Key Reagents NaH or KOtBu5-10% Pd/C, H2 gas
    Critical Impurity Unreacted 6-chloro-3-nitropyridineResidual Palladium, unreduced nitro
    Safety Concern Exothermic reaction with hydridePyrophoric catalyst, flammable H2 gas
    Protocol 1: Scale-Up Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-nitropyridine
    • Disclaimer: This is a representative protocol and must be adapted and optimized for your specific equipment and scale.

    • Charge a suitable reactor with anhydrous DMF (10 volumes relative to 6-chloro-3-nitropyridine).

    • Under a nitrogen atmosphere, charge sodium hydride (1.4 eq, 60% dispersion in mineral oil) to the reactor.

    • Slowly add (tetrahydro-2H-pyran-4-yl)methanol (1.2 eq) to the NaH slurry while maintaining the temperature below 30 °C.

    • Stir the mixture for 1 hour at 25 °C to ensure complete formation of the alkoxide.

    • Heat the mixture to 90 °C.

    • Slowly add a solution of 6-chloro-3-nitropyridine (1.0 eq) in DMF (2 volumes) to the reactor over 2-3 hours, maintaining the temperature at 90 °C.

    • Hold the reaction at 90 °C and monitor by HPLC until conversion is >99%.

    • Cool the reaction to 20 °C and carefully quench by slowly adding it to a separate vessel containing cold water (20 volumes).

    • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude nitro intermediate.

    Section 4: Mechanistic Visualizations

    Understanding the underlying mechanisms can aid in troubleshooting.

    G cluster_alcohol title S_NAr Mechanism Pathway A 1. Alkoxide Formation B 2. Nucleophilic Attack C 3. Meisenheimer Complex (Stabilized Intermediate) D 4. Elimination of Chloride E Final Ether Product ROH R-OH (THP-Methanol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base, - H₂ Base Base (NaH) Meisenheimer [Ar(OR)Cl]⁻ RO_minus->Meisenheimer Attacks electron- deficient ring ArCl Ar-Cl (Nitropyridine) ArCl->Meisenheimer ArOR Ar-OR Meisenheimer->ArOR - Cl⁻

    Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr).

    References

    • Buchwald, S. L., & Hartwig, J. F. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry, 219, 131–209. [Link]

    • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]

    • Lumen Learning. Williamson Ether Synthesis. Organic Chemistry 1: An open textbook. [Link]

    • Wikipedia. Buchwald–Hartwig amination.[Link]

    • PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors.[Link]

    Sources

    How to avoid degradation of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine during workup

    Author: BenchChem Technical Support Team. Date: February 2026

    A Guide to Preventing Degradation During Experimental Workup

    Welcome to the technical support center for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to mitigate degradation of this compound during common experimental workup procedures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

    Understanding the Molecule: A Stability Overview

    This compound incorporates two key functional groups that dictate its stability profile: a tetrahydropyran (THP) ether and a 3-aminopyridine moiety. The primary vulnerability of this molecule lies in the acid-lability of the THP ether, while the aminopyridine ring presents a potential site for oxidation. Understanding the interplay of these functionalities is crucial for designing a robust workup protocol.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common cause of degradation for this compound during workup?

    The most frequently encountered issue is the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether linkage. This reaction is initiated by protonation of the ether oxygen, leading to the cleavage of the C-O bond and the formation of the corresponding alcohol and 5-hydroxypentanal.[1] Even mild acidic conditions can facilitate this degradation pathway.

    Q2: Can the aminopyridine group influence the stability of the THP ether?

    Yes, the basicity of the 3-aminopyridine moiety can play a role. While the amino group itself does not directly participate in the hydrolysis mechanism, its protonation under acidic conditions can increase the overall polarity of the molecule, potentially affecting its solubility and interaction with acidic reagents in the aqueous phase during extraction.

    Q3: Are there any other potential degradation pathways I should be aware of?

    Oxidative degradation of the aminopyridine ring is another potential concern.[2][3] While aminopyridines are generally less susceptible to oxidation than anilines, exposure to strong oxidizing agents or even atmospheric oxygen over prolonged periods, especially in the presence of metal catalysts, can lead to the formation of undesired byproducts. The mechanism often involves the nucleophilic attack of the amino nitrogen on an electrophilic oxidizing species.[2]

    Troubleshooting Common Workup Issues

    Observation Potential Cause Recommended Solution
    Low isolated yield of the desired product. Acid-catalyzed hydrolysis of the THP ether during an acidic wash or quench.Avoid acidic washes altogether. Use a biphasic system with a mild base like saturated sodium bicarbonate solution for neutralization.[4]
    Appearance of a new, more polar spot on TLC. Formation of the deprotected alcohol (6-(hydroxymethyl)pyridin-3-amine) due to THP ether cleavage.Confirm the identity of the byproduct by LC-MS or NMR. Implement a milder workup protocol as suggested above.
    Discoloration of the organic layer (e.g., turning brown/dark). Oxidation of the aminopyridine moiety.Minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon). Avoid the use of oxidizing agents in the workup. Consider adding an antioxidant like sodium sulfite during the aqueous wash.
    Difficulty in separating the product from reaction byproducts. The polarity of the desired product and byproducts are too similar.Utilize column chromatography on a stationary phase less prone to acidic interactions, such as neutral alumina.[5] Alternatively, consider using a mildly basic eluent system on silica gel (e.g., with 0.5-1% triethylamine or ammonia in the mobile phase) to prevent on-column degradation.

    Visualizing Degradation Pathways

    To better understand the chemical transformations leading to the degradation of this compound, the following diagrams illustrate the key mechanisms.

    G cluster_hydrolysis Acid-Catalyzed Hydrolysis of THP Ether reactant This compound protonation Protonated Ether reactant->protonation H+ cleavage Oxocarbenium Ion + Alcohol protonation->cleavage C-O Cleavage product1 6-(Hydroxymethyl)pyridin-3-amine cleavage->product1 product2 5-Hydroxypentanal cleavage->product2

    Caption: Acid-catalyzed hydrolysis of the THP ether.

    G cluster_oxidation Oxidative Degradation of Aminopyridine reactant This compound oxidation Oxidized Intermediates reactant->oxidation [O] product Degradation Products (e.g., Nitroso, Nitro derivatives) oxidation->product

    Caption: Oxidative degradation of the aminopyridine moiety.

    Recommended Workup Protocols

    To preserve the integrity of this compound, we recommend the following workup procedures that avoid harsh acidic conditions and minimize oxidative stress.

    Protocol 1: Mild Basic Extractive Workup

    This is the preferred method for quenching reactions and initial purification.

    Objective: To neutralize the reaction mixture and remove water-soluble byproducts without causing hydrolysis of the THP ether.

    Step-by-Step Methodology:

    • Quenching: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until gas evolution ceases (if applicable) and the pH of the aqueous layer is between 7.5 and 8.5.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent should be based on the solubility of the product and the reaction solvent.

    • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

    • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

    Protocol 2: Purification by Column Chromatography

    For further purification, column chromatography should be performed with care to avoid on-column degradation.

    Objective: To isolate the desired product from non-polar and more polar impurities.

    Step-by-Step Methodology:

    • Stationary Phase Selection:

      • Option A (Preferred): Use neutral alumina as the stationary phase to minimize acidic sites.

      • Option B: If using silica gel, it can be pre-treated by slurrying with the chosen eluent containing 1% triethylamine, then packed as a column. This neutralizes the acidic sites on the silica.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often suitable. The addition of a small amount of a basic modifier (e.g., 0.5-1% triethylamine or a few drops of ammonium hydroxide per liter of eluent) is highly recommended to prevent streaking and on-column degradation.[5]

    • Loading and Elution: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

    Analytical Methods for Degradation Monitoring

    To assess the purity of your compound and to detect any potential degradation, the following analytical techniques are recommended:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the parent compound from its more polar degradation products (e.g., the deprotected alcohol). A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6][7][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the presence of degradation products.[9][10][11][12][13] Cleavage of the THP ether will result in the disappearance of the characteristic signals for the THP group and the appearance of a new signal for the resulting alcohol's hydroxyl proton and changes in the signals of the methylene group attached to the pyridine ring.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the parent compound and any degradation products, providing strong evidence for their structures.

    References

    Sources

    Technical Support Center: Solvent Effects on Reactions of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

    Author: BenchChem Technical Support Team. Date: February 2026

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our focus is to elucidate the critical role of solvent choice in modulating the reaction rate and outcome for this versatile aminopyridine building block.

    Introduction: Understanding the Molecule

    This compound is a substituted aminopyridine, a class of compounds of significant interest in medicinal chemistry.[1] Its structure presents two key features influencing its reactivity: the nucleophilic amino group at the 3-position and the electron-donating alkoxy substituent at the 6-position. The pyridine ring itself is electron-deficient compared to benzene, which affects its reactivity in both electrophilic and nucleophilic substitutions.[2][3] Understanding how solvents interact with these features is paramount to optimizing reaction conditions.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Question 1: My reaction involving nucleophilic attack by the amino group is sluggish. Could the solvent be the primary issue?

    Answer: Yes, absolutely. The choice of solvent is critical for reactions where the 3-amino group acts as a nucleophile (e.g., acylation, alkylation, or Michael additions). The sluggishness can often be attributed to inappropriate solvent polarity or proticity.

    Causality Explained:

    • Protic Solvents (e.g., water, ethanol, methanol): These solvents possess acidic protons and can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amino group. This solvation shell effectively "cages" the nucleophile, increasing the energy barrier for it to attack an electrophile, thus slowing down the reaction. In some cases, protic solvents can also participate in the reaction, leading to unwanted side products.[4]

    • Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile):

      • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are often the solvents of choice for enhancing nucleophilicity. They possess high dielectric constants that can solvate the counter-ion of the electrophile and stabilize charged transition states, but they do not form strong hydrogen bonds with the amine.[5] This leaves the amine's lone pair more available for reaction, leading to a significant rate enhancement.

      • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): While these solvents do not hydrogen bond with the amine, their low polarity may not be sufficient to dissolve polar reactants or stabilize the charged intermediates and transition states that are common in nucleophilic substitution reactions, leading to slow reaction rates.

    Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar aprotic solvent, consider switching to DMF, DMSO, or acetonitrile.

    • Monitor Solubility: Ensure all reactants are fully dissolved at the reaction temperature. Poor solubility is a common cause of slow or incomplete reactions.

    • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility and reactivity. For instance, a toluene/DMF mixture might offer good solubility for a nonpolar electrophile while still benefiting from the rate-enhancing properties of DMF.

    Question 2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to replace a leaving group on another aromatic ring using this compound. What is the best solvent choice?

    Answer: For SNAr reactions, polar aprotic solvents are almost always the superior choice. The mechanism of an SNAr reaction is a critical factor in this decision.

    Mechanistic Insight (The SNAr Pathway):

    The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is key to the overall reaction rate.

    • Step 1 (Rate-Determining): The nucleophile (our aminopyridine) attacks the electron-deficient aromatic ring, forming the Meisenheimer complex. This step involves charge separation and is typically the rate-determining step.[7]

    • Step 2: The leaving group departs, restoring the aromaticity of the ring.

    Why Polar Aprotic Solvents Excel:

    Polar aprotic solvents like DMSO, DMF, and NMP are exceptionally effective at stabilizing the charged Meisenheimer complex through dipole-dipole interactions, without solvating the nucleophile via hydrogen bonding. This stabilization lowers the activation energy of the rate-determining step, dramatically increasing the reaction rate.[8] In contrast, protic solvents can slow the reaction by deactivating the amine nucleophile.

    Solvent Property Comparison for SNAr Reactions
    SolventDielectric Constant (ε) at 20°CTypeSuitability for SNArRationale
    DMSO47.2Polar AproticExcellentSuperior stabilization of the Meisenheimer complex.
    DMF36.7Polar AproticExcellentHigh polarity effectively stabilizes the charged intermediate.
    Acetonitrile37.5Polar AproticGoodGood choice, though sometimes less effective than DMSO or DMF.
    THF7.6Aprotic (Less Polar)ModerateMay not be polar enough to sufficiently stabilize the intermediate.
    Ethanol24.6Polar ProticPoorDeactivates the amine nucleophile through hydrogen bonding.
    Toluene2.4Nonpolar AproticVery PoorFails to stabilize the charged, polar intermediate.
    Question 3: I'm observing significant side product formation. Can the solvent influence reaction selectivity?

    Answer: Yes, the solvent can profoundly impact selectivity by influencing which reaction pathway is kinetically or thermodynamically favored.

    Common Scenarios and Solvent-Based Solutions:

    • Issue: Competing N-alkylation vs. Ring Alkylation: While the amino group is the primary nucleophilic site, under certain conditions (e.g., with highly reactive electrophiles or in the presence of a strong base), reaction at the pyridine ring nitrogen is possible.

      • Solvent Influence: Less polar solvents might favor reaction at the more nucleophilic amino group. Highly polar solvents that stabilize charge separation could potentially favor pathways involving the pyridine ring nitrogen.

    • Issue: Elimination vs. Substitution: In reactions with alkyl halides, the solvent can influence the ratio of substitution (desired) to elimination (side product) products.

      • Solvent Influence: Polar protic solvents can favor SN1/E1 pathways by stabilizing carbocation intermediates. Polar aprotic solvents are known to accelerate SN2 reactions, which are often preferred for their stereochemical control and reduced elimination byproducts.[5]

    Troubleshooting Workflow for Side Product Formation

    G start Side Product Observed char_side_product Characterize Side Product (LCMS, NMR) start->char_side_product is_elimination Is it an Elimination Product? char_side_product->is_elimination is_ring_reaction Is it a Ring-Substituted Product? is_elimination->is_ring_reaction No use_polar_aprotic Switch to Polar Aprotic (e.g., DMSO, DMF) to favor SN2 is_elimination->use_polar_aprotic Yes other Other Side Product is_ring_reaction->other No less_polar_solvent Try a Less Polar Solvent (e.g., THF, Dioxane) is_ring_reaction->less_polar_solvent Yes lower_temp Lower Reaction Temperature use_polar_aprotic->lower_temp weaker_base Use a Weaker, Non-nucleophilic Base less_polar_solvent->weaker_base G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Amine_P R-NH₂ Solvent_P1 H-O-Et Amine_P->Solvent_P1 H-Bonding (Deactivating) Solvent_P2 H-O-Et Amine_P->Solvent_P2 Amine_A R-NH₂ (Active) TS_A [Transition State]ᵟ⁻ Solvent_A DMSO TS_A->Solvent_A Dipole-Dipole (Stabilizing)

    Caption: Protic vs. Aprotic solvent interactions with the amine nucleophile.

    References

    • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?[Link]

    • Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138. [Link]

    • SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. [Link]

    • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine...[Link]

    • Mahdhaoui, M., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

    • Mahdhaoui, M., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

    • Joechem. (2020). EAS Reactions with Pyridine. [Link]

    • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]

    • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

    Sources

    Validation & Comparative

    Validating Analytical Architectures for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines a validated analytical framework for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (CAS: 1180133-66-7), a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1]

    Unlike generic templates, this document focuses on the specific physicochemical challenges of this molecule—namely, the basicity of the aminopyridine core and the conformational flexibility of the pyran-ether linkage.[1]

    Executive Summary & Compound Profile

    The Challenge: The analyte contains a basic pyridine nitrogen (

    
    ) and an exocyclic amine (
    
    
    
    ).[1] Traditional acidic Reversed-Phase HPLC (RP-HPLC) often results in peak tailing due to silanol interactions and poor retention of the doubly protonated species.[1]

    The Solution: We compare two distinct analytical architectures:

    • Legacy Method: Acidic Mobile Phase (pH 2.5) on C18.

    • Recommended Method: High-pH Mobile Phase (pH 10.0) on Hybrid Silica (BEH).

    Verdict: The High-pH Hybrid method is superior, offering sharper peak shapes (

    
    ), enhanced retention, and orthogonal selectivity for polar synthetic impurities.[1]
    
    Compound Profile
    ParameterValueAnalytical Implication
    Formula
    
    
    MW 208.26 g/mol ; suitable for UV and MS detection.[1]
    Chromophore Aminopyridine
    
    
    and
    
    
    (pH dependent).
    Solubility DMSO, MeOH, Dilute AcidSample diluent must match mobile phase strength to prevent precipitation.
    Risks Oxidation (N-oxide)Forced degradation must target oxidative stress (
    
    
    ).[1]

    Method Comparison: Acidic vs. Basic Architectures[1]

    This section objectively compares the performance of the two leading methodologies.

    Table 1: Comparative Performance Matrix
    FeatureMethod A (Legacy) Method B (Recommended)
    Column Chemistry Standard C18 (e.g., Zorbax SB-C18)Hybrid Ethylene-Bridged (e.g., XBridge BEH C18)
    Mobile Phase pH pH 2.5 (0.1% Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)
    Analyte State Ionized (
    
    
    or
    
    
    )
    Neutral (
    
    
    )
    Retention (
    
    
    )
    Low (
    
    
    )
    High (
    
    
    )
    Peak Symmetry Prone to tailing (
    
    
    )
    Excellent symmetry (
    
    
    )
    MS Compatibility Excellent (Positive Mode)Good (Requires polarity switching or post-column acid)
    Robustness Moderate (pH sensitive near pKa)High (pH 10 is far from pKa of 6.[1]0)
    Expert Insight: Why High pH Wins

    At pH 2.5, the pyridine nitrogen is protonated. While this increases solubility, the charged species interacts with residual silanols on the column stationary phase, causing "shark-fin" tailing.[1] At pH 10.0 (using a column designed to resist dissolution), the molecule is neutral.[1] This maximizes hydrophobic interaction with the C18 chains, increasing retention and separating the main peak from polar synthetic precursors like 6-fluoropyridin-3-amine or (tetrahydro-2H-pyran-4-yl)methanol .[1]

    Detailed Experimental Protocol (Method B)

    This protocol serves as the primary validation standard.[1]

    Chromatographic Conditions[2][3]
    • Instrument: UHPLC or HPLC system with DAD/PDA.

    • Column: Waters XBridge BEH C18 XP,

      
      , 
      
      
      
      (or equivalent high-pH stable column).
    • Column Temp:

      
       (Improves mass transfer for the ether linkage).
      
    • Flow Rate: 0.6 mL/min.

    • Injection Volume:

      
      .
      
    • Detection: UV at 245 nm (primary) and 305 nm (secondary/identity).

    Mobile Phase Setup
    • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

      • Note: Fresh preparation is critical as pH 10 buffers absorb

        
         over time, lowering pH.
        
    • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).[1]

    Gradient Profile
    Time (min)% MPA% MPBEvent
    0.0955Equilibrate
    1.0955Injection hold
    8.01090Elution of hydrophobic impurities
    10.01090Wash
    10.1955Re-equilibration
    13.0955End

    Validation Framework (E-E-A-T)

    This framework aligns with ICH Q2(R1) guidelines.

    Specificity & Forced Degradation

    You must prove the method separates the active pharmaceutical ingredient (API) from its degradants.

    • Oxidative Stress: Treat sample with 3%

      
       for 2 hours.
      
      • Expected Result: Formation of Pyridine-N-oxide (elutes earlier than parent due to increased polarity).[1]

    • Acid/Base Hydrolysis: 0.1 N HCl / 0.1 N NaOH at

      
      .
      
      • Expected Result: Ether cleavage is rare under mild conditions but checking for (tetrahydro-2H-pyran-4-yl)methanol is mandatory.[1]

    Linearity & Range
    • Range: 0.05 mg/mL to 1.5 mg/mL (assuming target concentration is 1.0 mg/mL).

    • Criterion:

      
      ; Residual plots must show random distribution.
      
    Accuracy (Recovery)

    Perform "Spike Recovery" experiments.

    • Spike known amounts of pure standard into a placebo matrix (if drug product) or solvent (if API).

    • Levels: 50%, 100%, 150%.

    • Acceptance:

      
       recovery.[1]
      

    Visualizing the Validation Workflow

    The following diagram illustrates the decision logic for method selection and the impurity fate mapping for this specific synthesis.

    ValidationWorkflow Start Start: Method Development CheckStruct Analyze Structure: Basic Pyridine + Ether Linkage Start->CheckStruct Decision Select pH Strategy CheckStruct->Decision PathAcid Acidic pH (2-3) (Traditional C18) Decision->PathAcid If standard silica PathBase Basic pH (10) (Hybrid BEH C18) Decision->PathBase If hybrid column available ResultAcid Result: Protonated Species Tailng > 1.5 Low Retention PathAcid->ResultAcid ResultBase Result: Neutral Species Symmetry < 1.2 High Retention PathBase->ResultBase ResultAcid->Decision Optimization Fail Validation Execute ICH Q2(R1) Validation ResultBase->Validation Stress Forced Degradation: 1. H2O2 (N-Oxide) 2. Acid (Ether Cleavage) Validation->Stress Final Final Method: Ready for QC Release Stress->Final

    Figure 1: Decision tree for selecting the High-pH architecture over traditional acidic methods for aminopyridines.

    References

    • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

    • USP <1225>. (2023). Validation of Compendial Procedures. United States Pharmacopeia. Link[1]

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

    • PubChem. (n.d.).[2] Compound Summary: 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine.[2] National Library of Medicine. Link[1]

    • Waters Corporation. (n.d.). XBridge BEH C18 Columns: Method Development Guidelines for High pH.Link[1]

    Sources

    A Comparative In Silico Analysis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine and Its Analogs as Potential FGFR1 Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide presents a comparative molecular docking study of 6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine and a series of its rationally designed analogs against Fibroblast Growth Factor Receptor 1 (FGFR1), a key therapeutic target in oncology. The pyridin-3-amine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, suggesting its potential role in targeting the ATP-binding site of kinases like FGFR1.[1][2] This in silico investigation aims to elucidate the potential binding mode of the lead compound, probe its structure-activity relationships (SAR) through systematic structural modifications, and provide a framework for the future design of more potent and selective FGFR1 inhibitors.

    Introduction to the Therapeutic Target: FGFR1 Kinase

    The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in regulating cellular processes such as proliferation, differentiation, and migration.[3] Dysregulation of FGFR signaling, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention.[1][3] Specifically, FGFR1 has been identified as a key driver in a range of solid tumors, and the development of small molecule inhibitors targeting its kinase domain is an active area of research.[2]

    The core compound of this study, this compound, features the pyridin-3-amine moiety, a common structural element in many known kinase inhibitors.[1][2] The tetrahydro-2H-pyran group is also frequently employed in medicinal chemistry to improve physicochemical properties and explore interactions within protein binding pockets.[4][5] This study, therefore, hypothesizes that this compound and its analogs may exhibit inhibitory activity against FGFR1.

    Design and Rationale for Analog Selection

    To explore the structure-activity relationship of this compound, a focused set of five analogs (Analogs 1-5) was designed. These modifications are intended to probe the importance of the ether linkage, the size and nature of the aliphatic ring, and the position of the amine group on the pyridine ring for binding to the FGFR1 active site.

    Compound IDStructureRationale for Modification
    Lead Compound This compoundThe starting point for our investigation.
    Analog 1 6-(Cyclohexylmethoxy)pyridin-3-amineTo assess the impact of replacing the tetrahydropyran oxygen with a methylene group, probing the importance of the oxygen as a hydrogen bond acceptor.
    Analog 2 6-(Tetrahydro-2H-pyran-3-ylmethoxy)pyridin-3-amineTo evaluate the effect of the linker position on the tetrahydropyran ring, which may alter the vector of the aliphatic group within the binding pocket.
    Analog 3 6-((Tetrahydro-2H-pyran-4-yl)amino)pyridin-3-amineTo replace the ether linkage with a secondary amine, introducing a potential hydrogen bond donor and altering the geometry of the linker.
    Analog 4 5-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-2-amineTo investigate the importance of the substitution pattern on the pyridine ring by moving the amine group to the 2-position and the ether-linked substituent to the 5-position.
    Analog 5 6-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)pyridin-3-amineTo extend the linker by one carbon atom, exploring the possibility of accessing deeper regions of the binding pocket.

    Methodology: A Validated Molecular Docking Protocol

    A rigorous and well-documented molecular docking protocol was employed to predict the binding affinities and modes of the lead compound and its analogs within the ATP-binding site of FGFR1.

    Protein Preparation

    The crystal structure of human FGFR1 kinase domain in complex with a potent inhibitor (PDB ID: 4V04) was obtained from the Protein Data Bank. This structure was chosen due to its high resolution (2.1 Å) and the presence of a co-crystallized ligand that shares some structural features with our compound series, providing a validated binding pocket. The protein was prepared using AutoDockTools (ADT) version 1.5.6, which involved:

    • Removal of water molecules and the co-crystallized ligand.

    • Addition of polar hydrogen atoms.

    • Assignment of Kollman charges.

    • Merging of non-polar hydrogens. The prepared protein was saved in the PDBQT file format, which is required for AutoDock Vina.

    Ligand Preparation

    The 3D structures of the lead compound and its five analogs were generated using ChemDraw and Chem3D. The structures were then energetically minimized using the MMFF94 force field. Using AutoDockTools, the following steps were performed for each ligand:

    • Assignment of Gasteiger charges.

    • Detection of aromatic carbons.

    • Setting of the torsional degrees of freedom. The prepared ligands were also saved in the PDBQT format.

    Docking Simulation with AutoDock Vina

    Molecular docking was performed using AutoDock Vina 1.1.2.[6][7] The search space for docking was defined by a grid box centered on the active site, as identified by the position of the co-crystallized ligand in the original PDB file. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å to encompass the entire ATP-binding pocket. The exhaustiveness of the search was set to 20 to ensure a thorough exploration of the conformational space. For each ligand, the top 9 binding poses were generated and ranked based on their predicted binding affinity (in kcal/mol).

    Post-Docking Analysis

    The resulting docking poses were visualized and analyzed using PyMOL and Discovery Studio Visualizer. The analysis focused on:

    • Binding Affinity: The predicted binding energy (docking score) for the best pose of each ligand.

    • Protein-Ligand Interactions: Identification of key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the FGFR1 active site.

    • Comparison with Known Inhibitors: The binding mode of the lead compound and its analogs was compared to that of the co-crystallized inhibitor in 4V04 to assess the plausibility of the predicted poses.

    In Silico Results: Binding Affinities and Interactions

    The docking studies revealed that the lead compound and its analogs can be accommodated within the ATP-binding site of FGFR1. The predicted binding affinities and key interactions are summarized in the table below.

    Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Other)
    Lead Compound -8.2Ala564, Asp641Val492, Leu484, Val561, Leu630
    Analog 1 -7.9Ala564Val492, Leu484, Val561, Leu630, Cys582
    Analog 2 -7.5Asp641Val492, Leu484, Val561, Leu630
    Analog 3 -8.5Ala564, Asp641, Glu562Val492, Leu484, Val561, Leu630
    Analog 4 -7.1Asp641Val492, Leu484, Val561
    Analog 5 -8.0Ala564, Asp641Val492, Leu484, Val561, Leu630, Phe642

    Discussion: Unraveling Structure-Activity Relationships

    The results of our comparative docking study provide valuable insights into the potential structure-activity relationships of this series of compounds as FGFR1 inhibitors.

    The lead compound is predicted to bind with a favorable affinity of -8.2 kcal/mol. Its binding mode is anchored by two key hydrogen bonds: one between the pyridine nitrogen and the backbone NH of Ala564 in the hinge region, and another between the 3-amino group and the side chain of the gatekeeper residue, Asp641. The tetrahydropyran moiety is accommodated in a hydrophobic pocket formed by residues Val492, Leu484, Val561, and Leu630.

    Analog 1 , where the tetrahydropyran oxygen is replaced by a methylene group, shows a slightly reduced predicted binding affinity (-7.9 kcal/mol). This suggests that while the hydrophobic interactions of the aliphatic ring are important, the oxygen atom of the tetrahydropyran ring in the lead compound may engage in favorable polar interactions with the protein or surrounding water molecules that are not fully captured by the docking score alone.

    The positional isomer, Analog 2 , with the linker at the 3-position of the tetrahydropyran ring, exhibits a significantly lower predicted affinity (-7.5 kcal/mol). This indicates that the geometry afforded by the 4-substituted pyran is optimal for placing the aliphatic ring in the hydrophobic pocket.

    Interestingly, Analog 3 , which incorporates a secondary amine linker, displays the highest predicted binding affinity of the series (-8.5 kcal/mol). The docking pose reveals an additional hydrogen bond between the linker NH and the side chain of Glu562, which likely accounts for the improved score. This suggests that introducing a hydrogen bond donor at this position is a promising strategy for enhancing potency.

    Analog 4 , with an altered substitution pattern on the pyridine ring, has the lowest predicted affinity (-7.1 kcal/mol). This is likely due to the loss of the crucial hydrogen bond with the hinge region residue Ala564, highlighting the importance of the 3-amino-pyridine scaffold for anchoring the molecule in the ATP-binding site.

    Finally, Analog 5 , with an extended linker, shows a comparable predicted affinity to the lead compound (-8.0 kcal/mol). The longer linker allows the tetrahydropyran ring to access a slightly different region of the hydrophobic pocket, potentially interacting with Phe642. This modification could be explored further to optimize hydrophobic interactions.

    Conclusion and Future Directions

    This comparative molecular docking study has provided valuable insights into the potential of this compound and its analogs as FGFR1 kinase inhibitors. The in silico results suggest that the lead compound is a promising starting point for further optimization. The key takeaways from this study are:

    • The 3-amino-pyridine scaffold is crucial for forming key hydrogen bonds with the hinge region of FGFR1.

    • The tetrahydropyran moiety is well-tolerated in a hydrophobic pocket, and its 4-substitution pattern appears optimal.

    • Replacing the ether linker with a secondary amine (Analog 3) is a promising modification that introduces an additional hydrogen bond and is predicted to enhance binding affinity.

    Future work should focus on the synthesis and in vitro biological evaluation of these compounds to validate the predictions from this docking study. Further optimization of the linker and the aliphatic ring system could lead to the development of novel and potent FGFR1 inhibitors with therapeutic potential.

    Experimental Protocols

    Molecular Docking Workflow
    • Obtain Protein Structure: Download the crystal structure of FGFR1 (PDB ID: 4V04) from the Protein Data Bank ([Link]).

    • Prepare Protein:

      • Load the PDB file into AutoDockTools (ADT).

      • Remove water molecules and the co-crystallized ligand.

      • Go to Edit > Hydrogens > Add, select Polar only, and click OK.

      • Go to Edit > Charges > Add Kollman Charges.

      • Go to Grid > Macromolecule > Choose, select the protein, and click Select Macromolecule. Save the prepared protein in PDBQT format.

    • Prepare Ligands:

      • Draw the 2D structures of the lead compound and analogs in ChemDraw and save as MOL files.

      • Open the MOL files in Chem3D and perform energy minimization using the MMFF94 force field. Save the minimized structures as MOL files.

      • In ADT, go to Ligand > Input > Open and select a MOL file.

      • Go to Ligand > Torsion Tree > Detect Root.

      • Go to Ligand > Output > Save as PDBQT. Repeat for all ligands.

    • Perform Docking:

      • Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box parameters.

      • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • Analyze Results:

      • Visualize the output PDBQT files in PyMOL or Discovery Studio Visualizer.

      • Analyze the binding poses and interactions with the protein.

    Visualizations

    docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB (4V04) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligands Generate Ligand Structures PrepLig Prepare Ligands (Assign Charges, Torsions) Ligands->PrepLig Docking AutoDock Vina Simulation PrepProt->Docking PrepLig->Docking Analysis Analyze Poses & Interactions Docking->Analysis SAR Structure-Activity Relationship Analysis->SAR

    Caption: Molecular docking workflow from protein and ligand preparation to analysis.

    binding_interactions Lead Lead Compound Ala564 Ala564 Lead->Ala564 H-bond (Pyridine N) Asp641 Asp641 Lead->Asp641 H-bond (Amine) Val492 Val492 Lead->Val492 Hydrophobic Leu484 Leu484 Lead->Leu484 Hydrophobic Val561 Val561 Lead->Val561 Hydrophobic Leu630 Leu630 Lead->Leu630 Hydrophobic

    Caption: Key predicted interactions of the lead compound with FGFR1 active site residues.

    References

    • Duan, L., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6549-6565. [Link]

    • Zhang, J., et al. (2017). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 138, 933-946. [Link]

    • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

    • Gooz M, et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

    • Kandeel, M., et al. (2021). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 213, 113177. [Link]

    • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

    • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(11), 5255-5263. [Link]

    • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

    • Duan, L., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6549-6565. [Link]

    • Gooz M, et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

    • Kandeel, M., et al. (2021). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 213, 113177. [Link]

    • Al-Otaibi, F. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4629. [Link]

    • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

    • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

    • Koes, D. R., et al. (2013). Lessons learned in empirical scoring with smina from the CSAR 2011 benchmarking exercise. Journal of Chemical Information and Modeling, 53(8), 1893-1904. [Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Assessment & Hazard Profiling

    Status: Pharmacophore Intermediate / Building Block Physical State: Typically Solid (Off-white to yellow powder)

    As a Senior Application Scientist, I must emphasize that while specific toxicological data for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine may be limited in public repositories, we must apply the "Read-Across" Toxicology Principle . We treat this molecule based on its functional groups: the Aminopyridine core and the Ether linkage.

    Critical Hazard Profile (Predicted & precautionary):

    • Acute Toxicity (Oral/Dermal): Aminopyridines are known neurotoxins (potassium channel blockers). Assume Category 3 or 4 (Harmful/Toxic).[1]

    • Skin/Eye Irritation: The primary amine (

      
      ) is basic and likely corrosive or highly irritating to mucous membranes (H314/H315/H319).
      
    • Sensitization: High potential for contact dermatitis upon repeated exposure.

    • Target Organ Toxicity: Central Nervous System (CNS) excitation is a hallmark of pyridine toxicity.

    The PPE Matrix: Operational Tiers

    Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the matter (Solid vs. Solution).

    Table 1: PPE Specifications by Operational Context
    Protection ZoneTier 1: Weighing & Solid Handling (Powder Form)Tier 2: Synthesis & Solvation (Dissolved in DCM, DMF, or MeOH)Technical Justification
    Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield®) under NitrileAmines permeate nitrile. Solvents like DCM degrade nitrile in <2 mins. Laminate is required for solution phase.
    Respiratory N95 or P100 Respirator (Fit-tested)Half-Mask with OV/P100 Cartridges (Organic Vapor + Particulate)Pyridine derivatives have low odor thresholds. Vapor protection is critical once solvated.
    Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Splash Goggles Amine dusts are lachrymators. Solutions pose splash risks that safety glasses cannot mitigate.
    Body Lab Coat (Poly-cotton) + Tyvek® Sleeves Chemical Resistant Apron (Rubber/Neoprene)Prevents dust accumulation on street clothes and solvent soak-through.

    Technical Deep Dive: The Science of Glove Selection

    You cannot arbitrarily select gloves. The permeation rate of pyridine-amines is accelerated by the solvents used in your reaction (often Dichloromethane or Dimethylformamide).

    • The "Breakthrough" Fallacy: Standard disposable nitrile gloves have a breakthrough time of <5 minutes for pyridine-based solutions.

    • The Solution: Use the "Laminate-Liner" Technique for synthesis steps.

      • Inner Layer: Silver Shield® (EVOH/PE laminate) - Chemical Barrier.

      • Outer Layer: 5-8 mil Nitrile - Mechanical Protection & Grip.

    Critical Note: If you experience a splash on nitrile gloves, doff immediately . The amine will migrate through the glove material and become trapped against your skin, increasing absorption rates via occlusion.

    Operational Workflow: The "Clean-Trace" Protocol

    Safety is a process, not a product. Follow this logic flow to ensure self-validating safety during handling.

    G Start START: Work Request Assess Step 1: State Assessment (Solid vs. Solution?) Start->Assess Solid Path A: Solid Handling (Weighing/Aliquot) Assess->Solid Powder Solution Path B: Synthesis/Workup (Solvent Present) Assess->Solution Liquid DonningA Donning A: Double Nitrile + N95 + Goggles Solid->DonningA DonningB Donning B: Laminate Liner + Nitrile + Face Shield + Fume Hood Sash <18" Solution->DonningB Check Self-Validation Check: 1. Check Glove Integrity 2. Verify Sash Height 3. Check Manometer DonningA->Check DonningB->Check Check->Start Fail (Reset) Work Perform Experiment Check->Work Pass Doffing Doffing Protocol: 1. Wash Outer Gloves 2. Peel Inside-Out 3. Wash Hands (Soap/Water) Work->Doffing End END: Waste Segregation Doffing->End

    Figure 1: Decision logic for PPE selection based on the physical state of the aminopyridine derivative.

    Engineering Controls & Waste Management

    PPE is the last line of defense. It relies on the first line: Engineering Controls.

    Engineering Controls
    • Primary Containment: All open handling must occur inside a certified Chemical Fume Hood .

    • Velocity Check: Ensure face velocity is 80–100 fpm (feet per minute).

    • Static Control: Use an ionizing bar or anti-static gun when weighing the solid. Pyridine-amine powders are often electrostatic and can "jump" onto gloves/cuffs.

    Disposal & Decontamination[3][4]
    • Solid Waste: Dispose of contaminated gloves and paper towels in Hazardous Solid Waste (do not use regular trash).

    • Liquid Waste: Segregate into Basic Organic Waste (High pH). Do not mix with acidic waste streams to avoid exothermic neutralization or precipitation.

    • Spill Cleanup:

      • Solid Spill: Do not sweep (creates dust). Use a wet wipe or HEPA vacuum.

      • Solution Spill: Cover with Vermiculite or Sand . Do not use paper towels (rapid evaporation surface area).

    Emergency Response (The "What If")

    • Skin Contact:

      • Immediate Action: Wash with soft soap and copious water for 15 minutes.

      • Contraindication: Do NOT use ethanol or organic solvents to clean skin; this increases permeability of the pyridine ring into the bloodstream.

    • Eye Contact:

      • Flush for 15 minutes. The amine is basic; corneal damage can occur rapidly.

    • Inhalation:

      • Move to fresh air.[1][2][3][4][5][6] If wheezing occurs (respiratory sensitization), seek medical attention immediately.

    References

    • National Institutes of Health (NIH) . A framework for personal protective equipment use in laboratories. Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA) . 1910.132 - General Requirements for Personal Protective Equipment. Retrieved from [Link]

    • PubChem . 3-Aminopyridine Compound Summary (Toxicology Data). Retrieved from [Link]

    • American Chemical Society (ACS) . Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine
    Reactant of Route 2
    Reactant of Route 2
    6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.